Ferulic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Record name | ferulic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
| Record name | Ferulic acid | |
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DSSTOX Substance ID |
DTXSID70892035 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
| Record name | Ferulic acid | |
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| Record name | trans-Ferulic acid | |
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| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00000269 [mmHg] | |
| Record name | Ferulic acid | |
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CAS No. |
537-98-4, 1135-24-6, 97274-61-8 | |
| Record name | trans-Ferulic acid | |
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| Record name | trans-Ferulic acid | |
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| Record name | Ferulic acid | |
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| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
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| Record name | Ferulic acid | |
| Source | DrugBank | |
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| Record name | ferulic acid | |
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| Record name | ferulic acid | |
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| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
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| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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| Record name | 4-hydroxy-3-methoxycinnamic acid | |
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| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |
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| Record name | FERULIC ACID | |
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| Record name | FERULIC ACID | |
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| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
168 - 171 °C | |
| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies for Ferulic Acid Research
Analytical Techniques for Quantification and Characterization
Advanced analytical methodologies are indispensable for the precise analysis of ferulic acid. These techniques facilitate not only its quantification but also its structural confirmation in complex samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. pan.olsztyn.plnih.gov It is widely used for the separation and quantification of this compound in diverse samples, including plant extracts, pharmaceuticals, and biological fluids. jfda-online.comcreative-proteomics.com Solid-Phase Extraction (SPE) is often coupled with HPLC (SPE-HPLC) as a sample preparation step to remove interfering substances and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the analysis.
HPLC systems are frequently equipped with Photodiode Array (PDA) or Ultraviolet-Visible (UV-Vis) detectors for the detection and quantification of this compound. scielo.brbvsalud.org These detectors measure the absorbance of the compound as it elutes from the HPLC column. This compound exhibits a characteristic maximum absorption in the UV spectrum around 320 nm, which is typically the wavelength used for its detection. jfda-online.comscielo.brresearchgate.net A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the obtained spectrum with that of a this compound standard. nih.govtandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for this compound analysis. nih.govjst.go.jp In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. jfda-online.comscielo.br The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of an aqueous solvent (often containing an acid like acetic acid or formic acid to ensure the this compound is in its non-ionized form) and an organic solvent such as acetonitrile or methanol. nih.govscielo.brjst.go.jp By adjusting the composition of the mobile phase (gradient or isocratic elution), the retention time of this compound can be controlled to achieve optimal separation from other components in the sample. jfda-online.comresearchgate.net
Table 1: Examples of RP-HPLC Conditions for this compound Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Reference |
|---|---|---|---|
| C18 | Acetonitrile and 0.1 M acetic acid (1:3, v/v) | 313 | jst.go.jp |
| C18 | Acetonitrile and 1.0% acetic acid (gradient) | 320 | jfda-online.com |
| C18 | Acetonitrile and 0.5% acetic acid (37:63, v/v) | 320 | scielo.brresearchgate.net |
| C18 | Acetonitrile: 10% acetic acid (20:80 v/v) | Not specified | nih.gov |
Spectrometric methods provide simple and rapid approaches for the quantification of this compound. UV-Vis spectroscopy is a widely used technique for determining the concentration of this compound in solutions. myskinrecipes.commyskinrecipes.com The method is based on measuring the absorbance of a this compound solution at its characteristic wavelength of maximum absorption, which is typically around 320-330 nm. myskinrecipes.comresearchgate.net By creating a standard curve with known concentrations of this compound, the concentration in an unknown sample can be determined. myskinrecipes.commyskinrecipes.com
Chemiluminescence is another sensitive spectrometric method that has been developed for the determination of this compound. jsac.or.jp This technique involves a chemical reaction that produces light, and the intensity of the emitted light is proportional to the concentration of the analyte. A flow-injection chemiluminescence method has been reported for this compound based on its reaction with potassium permanganate in a nitric acid medium, offering high sensitivity with a detection limit in the nanomolar range. jsac.or.jpnih.gov
Besides HPLC, other chromatographic techniques are also valuable for the analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of this compound. academicjournals.orgacademicjournals.org It involves spotting the sample on a TLC plate coated with a stationary phase (e.g., silica gel) and developing it in a chamber with a suitable mobile phase, such as a mixture of chloroform, methanol, and formic acid. academicjournals.orgmdpi.comnih.gov this compound can be visualized under UV light at 254 nm or 366 nm, or by using specific spray reagents. academicjournals.org
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for this compound analysis. creative-proteomics.comnih.gov Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound before GC analysis. creative-proteomics.com This method offers high resolution and sensitivity and allows for the identification of this compound based on its retention time and mass spectrum. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate compounds based on their charge and size. nih.govnih.gov CE methods have been developed for the rapid determination of this compound in herbal extracts and other samples. nih.govresearchgate.net The technique offers advantages such as short analysis times, high efficiency, and low consumption of reagents and samples. nih.govnih.gov
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of isolated or synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR) spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment. chemicalbook.com The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid side chain, and the methoxy (B1213986) group protons. researchgate.netresearchgate.net
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netchemicalbook.comhmdb.ca The ¹³C NMR spectrum of this compound displays distinct signals for each of the ten carbon atoms in the structure, including those of the carboxylic acid, the aromatic ring, the double bond, and the methoxy group. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.netspectrabase.comchemicalbook.com The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the hydroxyl (O-H) group of the phenol and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the carbon-carbon double bond (C=C) of the vinyl group and the aromatic ring, and the carbon-oxygen (C-O) bonds of the ether and carboxylic acid. nih.govresearchgate.net
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | Signals for aromatic protons, vinyl protons, and methoxy protons. | chemicalbook.com |
| ¹³C NMR (in DMSO-d₆) | Signals for 10 distinct carbon atoms, including carboxylic, aromatic, vinylic, and methoxy carbons. | hmdb.canih.gov |
| FT-IR (KBr) | Broad band for O-H stretching (phenolic and carboxylic), sharp peak for C=O stretching (carboxylic acid), peaks for C=C stretching (aromatic and vinyl), and C-O stretching. | nih.govresearchgate.net |
Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) for Inclusion Complexes
The formation of inclusion complexes is a widely utilized strategy to enhance the stability and solubility of bioactive compounds like this compound. Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) are powerful thermoanalytical and structural analysis techniques, respectively, used to confirm the formation and characterize the properties of these complexes. nih.govresearchgate.netrigaku.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rigaku.com When this compound is encapsulated within a host molecule, such as a cyclodextrin, its characteristic melting peak in the DSC thermogram often disappears or shifts. This alteration indicates that the this compound is no longer in its crystalline state but is instead molecularly dispersed within the host's cavity, a key indicator of successful inclusion complex formation. researchgate.net
XRD provides information about the crystalline structure of materials. rigaku.com Pure this compound exhibits a distinct diffraction pattern with sharp peaks, characteristic of its crystalline nature. researchgate.net In contrast, the host molecules may also have a crystalline structure. Upon the formation of an inclusion complex, the original diffraction patterns of both the guest (this compound) and host molecules are typically replaced by a new, unique pattern, or in some cases, a more amorphous pattern. researchgate.net This change signifies the formation of a new solid phase and provides evidence of complexation. nih.govresearchgate.net
The table below summarizes findings from studies that have utilized DSC and XRD to characterize this compound inclusion complexes.
| Host Molecule | Guest Molecule | Analytical Technique | Key Findings |
| γ-Cyclodextrin | This compound | DSC, XRD | Indicated the formation of an association complex. nih.gov |
| Hydroxypropyl-β-cyclodextrin | trans-Ferulic Acid | DSC, XRD | Confirmed the formation of an inclusion complex, showing different spectroscopic features from the individual components. researchgate.net |
| Gliadin | This compound | DSC, XRD | Suggested that this compound was distributed in an amorphous form within the gliadin films. researchgate.net |
Molecular Docking and Bioinformatics Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In this compound research, this in silico method is instrumental in understanding its interactions with biological targets, such as proteins and enzymes. researchgate.netnih.gov By simulating the binding affinity and mode, researchers can elucidate the potential mechanisms of action of this compound at a molecular level. nih.gov For instance, molecular docking studies have been used to investigate how this compound might bind to specific receptors, providing insights into its pharmacological activities. researchgate.netnih.gov
Bioinformatics and network pharmacology are increasingly being applied to explore the multifaceted roles of this compound. tandfonline.comnrfhh.com These approaches involve the use of computational tools to analyze large biological datasets, helping to identify potential protein targets and signaling pathways modulated by this compound. tandfonline.comfrontiersin.org This allows for a systematic understanding of its therapeutic potential across various conditions. For example, network pharmacology has been employed to identify core targets and mechanisms of this compound in complex diseases by constructing and analyzing "compound-target-pathway" networks. nrfhh.com These computational methods accelerate the initial stages of drug discovery and provide a framework for further experimental validation. tandfonline.comnrfhh.com
Extraction and Isolation Methodologies from Natural Sources
This compound is commonly found in plant cell walls, often covalently linked to polysaccharides and lignin. mdpi.commaas.edu.mm Efficient extraction and isolation from these natural matrices are crucial for its utilization.
Advanced Extraction Techniques (e.g., Pressurized Hot Water, Aqueous Ethanol Solution, Alkaline Hydrolysis)
Traditional extraction methods are often being replaced by more advanced and efficient techniques. mdpi.com
Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, utilizes water at elevated temperatures (100-374°C) and pressures to extract compounds. For instance, pressurized water at 200°C has been used to extract the free form of this compound from destarched wheat bran. mdpi.com
Aqueous Ethanol Solution is another effective solvent for extracting this compound. mdpi.com Ethanol (60%) has been noted as a suitable solvent for successful extraction. nih.gov
Alkaline Hydrolysis is a common and effective method for releasing this compound that is bound by ester linkages to the plant cell wall. mdpi.com This process involves using a base, such as sodium hydroxide (NaOH), to cleave these bonds, thereby liberating the this compound. mdpi.commaas.edu.mm This technique is particularly important for sources where this compound is predominantly in a conjugated form. mdpi.com
Other modern techniques that have been applied include accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (USE). mdpi.com
Preconcentration Techniques (e.g., Solid-Phase Extraction (SPE))
After extraction, the concentration of this compound in the crude extract may be low. Therefore, a preconcentration step is often necessary before analysis or purification. mdpi.comSolid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.com SPE is considered superior to traditional liquid-liquid extraction due to its simplicity, rapid phase separation, and high enrichment factor. mdpi.com It involves passing the extract through a solid sorbent that retains the this compound, which can then be eluted with a small volume of a suitable solvent, resulting in a more concentrated solution. mdpi.com
Optimization of Extraction Conditions (e.g., Solvent Type, Temperature, Extraction Time, Liquid-Solid Ratio)
The efficiency of this compound extraction is influenced by several factors. mdpi.com The optimization of these parameters is crucial to maximize the yield and purity of the extracted compound. Response surface methodology (RSM) is a statistical and mathematical tool often used to determine the optimal conditions for extraction. maas.edu.mm
Key parameters that are typically optimized include:
Solvent Type and Concentration : The choice of solvent and its concentration significantly impact extraction efficiency. For alkaline hydrolysis, the concentration of NaOH is a critical factor. maas.edu.mm
Temperature : Temperature can affect both the solubility of this compound and the kinetics of the extraction process. maas.edu.mm
Extraction Time : The duration of the extraction process needs to be sufficient to allow for the release and dissolution of this compound. maas.edu.mm
Liquid-Solid Ratio : The ratio of the volume of solvent to the mass of the plant material can influence the concentration gradient and, consequently, the extraction yield.
The following table presents examples of optimized extraction conditions for this compound from various sources.
| Natural Source | Extraction Method | Optimized Conditions | This compound Yield |
| Defatted Wheat Bran | Alkaline Hydrolysis (NaOH) | 0.5 M NaOH, 50°C, 2 hours | Not specified, but conditions were optimized for maximum antioxidant activity. maas.edu.mm |
| Sweet Corn Cob | Enzymatic Hydrolysis (this compound esterase and xylanase) | FAE: 0.02 U/g, XY: 3475.3 U/g, pH 4.5, 45°C | 1.69 ± 0.02 g/kg of sweet corn cob. nih.gov |
| Banana Stem | Mechanical Pressing | Pretreatment at 25°C, 24 hours storage of juice | 2.274 x 10⁻⁴ g/g. researchgate.net |
| Ligusticum chuanxiong | Microwave-Assisted Extraction with Natural Deep Eutectic Solvents (NADES) | Solvent-to-solid ratio: 10 mL/g, Time: 60 min, Temperature: 60°C, Water content: 33.8% (w/w) | Not specified, but conditions were optimized for multiple responses including antioxidant activity. researchgate.net |
Biological Activities and Associated Molecular Mechanisms of Ferulic Acid
Antioxidant Activity
The antioxidant action of ferulic acid is multifaceted, involving direct neutralization of free radicals and modulation of the body's endogenous antioxidant systems. karger.com
Free Radical Scavenging Mechanisms
This compound's chemical structure, featuring a phenolic nucleus and an extended side chain, allows it to readily form a resonance-stabilized phenoxy radical. nih.gov This stability is key to its ability to terminate free radical chain reactions. nih.gov It acts as a potent scavenger of various reactive oxygen species (ROS), including superoxide (B77818), hydroxyl radicals, and nitric oxide. mdpi.comfrontiersin.org The mechanism involves donating a hydrogen atom directly to the radical, which is crucial for protecting cellular components like membrane lipids from oxidative damage. karger.com This ability to form stable phenoxyl radicals makes it difficult for the complex cascade of reactions that generate free radicals to be initiated. karger.com Furthermore, this compound's capacity to absorb UV light catalyzes the formation of these stable phenoxy radicals, enhancing its ability to stop free radical chain reactions. nih.gov
Modulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase, HO-1, Nrf2/HO-1 signaling)
Beyond direct scavenging, this compound enhances the body's own antioxidant defenses by modulating the activity of key enzymes. karger.comfrontiersin.org It has been shown to increase the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). frontiersin.orgnih.govjpp.krakow.plnih.gov
A critical mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. tandfonline.com When stimulated by agents like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes. tandfonline.comresearchgate.net
This activation leads to the upregulation of several protective enzymes, most notably heme oxygenase-1 (HO-1). mdpi.commdpi.comresearchgate.net The Nrf2/HO-1 signaling pathway is a central component of this compound's antioxidant and cytoprotective effects. mdpi.comresearchgate.nettandfonline.com Studies have demonstrated that this compound promotes the nuclear translocation of Nrf2 and subsequently increases the expression of HO-1, which helps mitigate oxidative stress-related cellular damage. mdpi.comresearchgate.netnih.gov This activation of the Nrf2/HO-1 pathway has been observed to protect against various forms of oxidative injury. researchgate.nettandfonline.com The activation of Nrf2 by this compound can also be mediated by upstream signaling molecules like those in the PI3K/Akt pathway. tandfonline.com
Inhibition of Lipid Peroxidation and LDL Oxidation
This compound effectively inhibits lipid peroxidation, the process by which oxidants damage lipids, leading to cellular damage. nih.govnih.gov This protective effect extends to low-density lipoprotein (LDL), often referred to as "bad cholesterol." The oxidation of LDL is a key event in the development of atherosclerosis. This compound has been shown to inhibit the oxidation of LDL, potentially by reducing the formation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.com In hyperlipidemic individuals, this compound supplementation has been observed to significantly decrease levels of oxidized LDL-C. nih.govmdpi.com This anti-lipid peroxidation activity is a direct consequence of its free radical scavenging ability and contributes to its cardioprotective effects. nih.govfrontiersin.org
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators. mdpi.commdpi.com
Modulation of Inflammatory Signaling Pathways (e.g., p38 MAPK, NF-κB, JAK/STAT, TLR4/NF-κB)
This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. mdpi.com One of the primary targets is the nuclear factor kappa B (NF-κB) pathway, which is fundamental in regulating inflammatory responses. mdpi.commdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon inflammatory stimulation, IκB is degraded, allowing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com this compound can suppress NF-κB activation by inhibiting the degradation of IκBα. mdpi.com
The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, are also modulated by this compound. mdpi.commdpi.com For instance, in models of neuroinflammatory pain, this compound treatment has been shown to decrease the expression of phosphorylated p38 MAPK. mdpi.com It has also been found to reduce the phosphorylation of JNK and ERK1/2, two other members of the MAPK family. nih.gov
Furthermore, this compound can influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. mdpi.com It also interacts with the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.comresearchgate.net this compound can directly target TLR4, thereby inhibiting the TLR4/NF-κB pathway and decreasing the expression of downstream inflammatory mediators. mdpi.comnih.gov In some cellular models, this compound has been shown to decrease the levels of TLR4, MyD88, p-NF-κB, and p-p38MAPK. researchgate.net
Inhibition of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, MCP-1)
A major consequence of the modulation of these signaling pathways is the reduced production of pro-inflammatory cytokines. This compound has been shown to inhibit the expression and secretion of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govimrpress.com
Regulation of Microglial Activation
This compound has demonstrated significant capabilities in regulating the activation of microglia, which are the primary immune cells of the central nervous system. Over-activation of microglia contributes to neuroinflammation, a key factor in the progression of neurodegenerative diseases. This compound intervenes in this process through several molecular mechanisms.
Research indicates that this compound can suppress the activation of microglia, thereby controlling the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). dovepress.com This is achieved in part by inhibiting the phosphorylation and subsequent degradation of the inhibitory factor IκB, which in turn prevents the activation of the NF-κB signaling cascade. dovepress.com The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also found to be reduced by this compound treatment. dovepress.com
Furthermore, this compound has been shown to modulate microglial activation by suppressing the transcription and expression of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting the NLRP3 inflammasome, this compound effectively dampens the inflammatory response mediated by microglia. mdpi.com
In models of retinal neovascularization, this compound has been observed to switch microglial/macrophage polarization from a pro-inflammatory "M1" phenotype towards an anti-inflammatory "M2" phenotype. researchgate.net This shift is associated with a reduction in the production of pro-inflammatory mediators and is thought to be mediated through the blockade of the ROS/NF-κB pathway. researchgate.net Additionally, this compound has been found to reduce the expression of interferon regulatory factor 8 (IRF8) and phosphorylated signal transducer and activator of transcription 1 (p-STAT1), further indicating its capacity to suppress microglial activation and neuroinflammation. binasss.sa.cr In lipopolysaccharide-induced BV2 microglia, this compound was found to exert its anti-inflammatory effect by activating the AMPK/mTOR signaling pathway. nih.gov
Anticancer and Chemopreventive Effects
This compound exhibits a range of anticancer and chemopreventive effects by influencing multiple cellular processes and signaling pathways involved in tumor development and progression.
Induction of Apoptosis (e.g., activation of caspases, modulation of Bcl-2 family proteins, p53, p21, Bax)
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key proteins involved in the apoptotic cascade.
This compound has been shown to alter the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. mdpi.com
The activation of caspases, a family of proteases that execute the apoptotic process, is a hallmark of this compound-induced cell death. Studies have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3. mdpi.commdpi.comtjpr.org For instance, in prostate cancer cells, this compound treatment led to increased expression of CASP1, CASP2, and CASP8. mdpi.com In osteosarcoma cells, it enhanced caspase-3 activity. nih.gov
Furthermore, this compound can induce apoptosis through pathways involving the tumor suppressor protein p53 and its downstream target, p21. mdpi.comnih.gov Upregulation of p53 and p21 can halt the cell cycle and initiate apoptosis. nih.govsciopen.com In non-small cell lung cancer cells, for example, this compound was shown to trigger apoptosis through the regulation of p53, Bax, and caspase-3. mdpi.com
Table 1: Modulation of Apoptotic Proteins by this compound in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Upregulated Proteins | Downregulated Proteins | Reference(s) |
|---|---|---|---|---|
| Prostate Cancer | LNCaP | Bax, p53, CASP1, CASP2, CASP8 | Bcl-2 | mdpi.com |
| Cervical Cancer | HeLa, Caski | Bax, p53, p21 | Bcl-2, Mcl-1 | mdpi.commdpi.com |
| Osteosarcoma | 143B, MG63 | Bax, Caspase-3 | Bcl-2 | nih.gov |
| Non-Small Cell Lung Cancer | NCI-H460 | p53, Bax, Caspase-3 | mdpi.com | |
| Breast Cancer | T47D | FAS/FASLG | mdpi.com |
Cell Cycle Arrest (e.g., G0/G1 phase arrest, reduction of cyclin D1 and E)
This compound can impede the progression of the cell cycle in cancer cells, thereby preventing their uncontrolled division. A common finding is the induction of cell cycle arrest at the G0/G1 phase. nih.govmdpi.com This is often accompanied by a reduction in the levels of key cell cycle regulatory proteins, including cyclin D1 and cyclin E. nih.govmdpi.com
These cyclins partner with cyclin-dependent kinases (CDKs) to drive the cell through the G1 phase and into the S phase, where DNA replication occurs. By decreasing the expression of cyclin D1 and cyclin E, this compound effectively puts a brake on this transition. For instance, in cervical cancer cells (HeLa and Caski), this compound treatment led to G0/G1 phase arrest and was associated with reduced levels of cyclin D1 and cyclin E. nih.gov Similarly, in osteosarcoma cells, this compound induced G0/G1 phase arrest by downregulating CDK2, CDK4, and CDK6. mdpi.com
The tumor suppressor proteins p53 and p21 also play a crucial role in this compound-induced cell cycle arrest. nih.gov this compound can increase the expression of p53 and p21, which in turn inhibit the activity of cyclin-CDK complexes, leading to a halt in the cell cycle. nih.govresearchgate.net In some cases, such as in colon cancer cells, this compound has been shown to induce S-phase arrest. mdpi.com
Inhibition of Cell Proliferation and Viability
Consistent with its ability to induce apoptosis and cell cycle arrest, this compound has been shown to inhibit the proliferation and reduce the viability of various cancer cells. nih.govmdpi.com This effect is typically dose-dependent, with higher concentrations of this compound leading to greater inhibition of cell growth. nih.goveurekalert.org
For example, in osteosarcoma cell lines (143B and MG63), this compound treatment significantly attenuated cell viability in a dose-dependent manner. nih.gov Similarly, in cervical cancer cell lines (HeLa and Caski), this compound demonstrated a significant inhibitory effect on cell proliferation. nih.gov The anti-proliferative effects of this compound have also been observed in breast cancer, colon cancer, and other malignancies. mdpi.comeurekalert.org
Inhibition of Angiogenesis and Metastasis (e.g., downregulation of MMP-9, VEGF)
This compound can also interfere with two critical processes in cancer progression: angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites). It achieves this by targeting key molecules involved in these pathways.
One of the primary targets of this compound in this context is the matrix metalloproteinase (MMP) family of enzymes, particularly MMP-9. MMPs are responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion and metastasis. Studies have shown that this compound can downregulate the expression of MMP-9, thereby inhibiting the invasive potential of cancer cells. nih.govmdpi.com For instance, in cervical cancer cells, this compound was found to inhibit cell invasion by reducing MMP-9 mRNA expression. nih.gov
This compound also targets vascular endothelial growth factor (VEGF), a potent signaling protein that promotes angiogenesis. By downregulating VEGF expression, this compound can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thus hindering their growth. mdpi.com In some cancer models, this compound has been shown to suppress angiogenesis by decreasing the expression of VEGF. mdpi.com
Modulation of Signaling Pathways in Cancer (e.g., PI3K/AKT/mTOR, Notch, Wnt, MAPK pathways)
The anticancer effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like PI3K and AKT. mdpi.comnih.gov In osteosarcoma cells, for example, this compound induced apoptosis by blocking the PI3K/AKT pathway. nih.gov Similarly, in cervical cancer cells, it reduced the phosphorylation of PI3K and AKT. mdpi.comresearchgate.net
This compound has also been reported to modulate other important cancer-related signaling pathways, including the Notch and Wnt pathways, which are involved in cell proliferation, differentiation, and metastasis. mdpi.com By inhibiting these pathways, this compound can exert its anti-proliferative and anti-metastatic effects. mdpi.com
The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and survival, is another target of this compound. mdpi.com Derivatives of this compound have been shown to limit the proliferation and metastasis of lung cancer by reducing the phosphorylated expression of ERK, a key component of the MAPK pathway. mdpi.com In breast cancer cells, this compound-induced apoptosis was found to occur via the MAPK/STAT3/NF-κB pathways. researchgate.net
Table 2: Signaling Pathways Modulated by this compound in Cancer
| Signaling Pathway | Effect of this compound | Cancer Type(s) | Reference(s) |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition | Osteosarcoma, Cervical Cancer | mdpi.comnih.govresearchgate.net |
| Notch | Inhibition | Various | mdpi.com |
| Wnt | Inhibition | Various | mdpi.com |
| MAPK | Inhibition | Lung Cancer, Breast Cancer | mdpi.comresearchgate.netmdpi.com |
| NF-κB | Inhibition | Breast Cancer | researchgate.net |
DNA Damage Induction in Cancer Cells via ROS Activation
This compound (FA) has demonstrated a capacity to induce DNA damage in cancer cells through the activation of reactive oxygen species (ROS). nih.govresearchgate.net This pro-oxidant activity in a cancerous environment is a key aspect of its anti-tumor properties. nih.govresearchgate.net In vitro studies have shown that FA can significantly increase the levels of intracellular ROS in breast cancer cells, such as MDA-MB-231. researchgate.net This elevation in ROS can lead to a cascade of events, including the activation of mitochondria-dependent apoptosis. researchgate.net
The molecular mechanisms underlying this process involve the modulation of various signaling pathways. For instance, in non-small cell lung cancer cells (NCI-H460), treatment with this compound has been shown to initiate apoptosis by regulating p53, Bax, caspase-3, and growth arrest and DNA-damage (GADD45). mdpi.com In osteosarcoma cells, FA has been observed to increase the expression of Bax, a pro-apoptotic protein, while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio ultimately leads to increased activity of caspase-3, a key executioner of apoptosis, by blocking the PI3K/Akt pathway. mdpi.com Furthermore, this compound treatment has been shown to cause DNA fragmentation, a hallmark of apoptosis, in cervical cancer cells. mdpi.com
It is noteworthy that while this compound can act as a pro-oxidant in cancer cells, it often exhibits antioxidant properties in normal cells, helping to protect them from oxidative damage. researchgate.net This dual activity suggests a selective anti-cancer effect.
Neuroprotective Actions
This compound exhibits a range of neuroprotective effects through various molecular mechanisms, positioning it as a compound of interest in the context of neurodegenerative diseases.
Anti-amyloidogenesis (e.g., reduction of Aβ deposition, inhibition of Aβ aggregation)
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.gov this compound has been shown to interfere with this process. nih.govmdpi.com Studies have demonstrated that FA can directly inhibit the aggregation of Aβ peptides and destabilize pre-formed Aβ fibrils in vitro. mdpi.comjst.go.jp Its structural similarity to curcumin, another compound known for its anti-amyloid properties, is thought to contribute to its ability to bind to Aβ and inhibit fibril formation. mdpi.com
In animal models of Alzheimer's disease, oral administration of this compound has been found to reduce the deposition of Aβ in the brain. nih.govplos.orgresearchgate.net This reduction in Aβ burden encompasses both parenchymal and cerebral vascular deposits, as well as a decrease in various Aβ species, including oligomers. plos.org The mechanism behind this anti-amyloidogenic effect includes the modulation of β-secretase (BACE1), a key enzyme in the production of Aβ from the amyloid precursor protein (APP). plos.org this compound has been shown to decrease the stability and activity of BACE1, leading to reduced cleavage of APP and consequently lower Aβ production. plos.org
Mitochondrial Protection
Mitochondrial dysfunction and oxidative stress are recognized as early and significant events in the pathology of neurodegenerative diseases like Alzheimer's. mdpi.comuchicago.edu this compound has demonstrated protective effects on mitochondria. nih.govresearchgate.net It can attenuate cell death induced by peroxyl radicals in hippocampal neuronal cells and reduce protein oxidation and lipid peroxidation caused by hydroxyl radicals. mdpi.com
In models of Parkinson's disease, this compound has been shown to reinstate mitochondrial dynamics. researchgate.net It achieves this by modulating the expression of PGC-1α, a master regulator of mitochondrial biogenesis. researchgate.net By increasing PGC-1α levels, this compound can improve mitochondrial function. researchgate.net Furthermore, it has been observed to reduce the expression of Drp1, a protein involved in mitochondrial fission, and consequently decrease oxidative stress and apoptosis. researchgate.net Studies using a sea urchin model have also shown that this compound can restore the mitochondrial membrane potential that is often disrupted by Aβ oligomers. uchicago.edu
Modulation of Neurotransmitter Systems (e.g., monoamine oxidase A activity)
This compound can influence neurotransmitter systems, which are often dysregulated in neurological and psychiatric conditions. It has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.govmdpi.commdpi.com By inhibiting MAO-A in brain regions such as the frontal cortex and hippocampus, this compound can lead to increased levels of these neurotransmitters. nih.gov This mechanism is believed to contribute to its antidepressant-like effects observed in animal models. nih.gov Notably, this compound appears to be selective for MAO-A, with no significant effect on MAO-B activity. nih.govoncotarget.com This modulation of monoamine neurotransmitters can also play a role in its antinociceptive effects in neuropathic pain models. oncotarget.com
Promotion of Hippocampal Nerve Regeneration and BDNF Secretion
This compound has been shown to promote neurogenesis and the secretion of crucial neurotrophic factors. In particular, it can up-regulate the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the hippocampus. scirp.orgtandfonline.com BDNF is essential for neuronal survival, differentiation, and synaptic plasticity. scirp.org
Studies have demonstrated that this compound treatment can reverse the reduction in hippocampal BDNF levels observed in animal models of stress-induced depression. scirp.org Furthermore, in models of hypoxic-ischemic brain damage in neonatal rats, this compound treatment was found to restore the expression levels of BDNF. plos.orgbiorxiv.org This effect was linked to the inhibition of microRNA-9, which in turn led to increased BDNF release and subsequent protection against neuronal death. plos.orgbiorxiv.org The promotion of BDNF secretion is a key mechanism underlying the neuro-reparative and neuroprotective effects of this compound.
Regulation of Gut Microbiome in Neurological Contexts
Emerging research highlights the significance of the gut-brain axis in neurological health and disease. This compound can positively influence this axis by modulating the gut microbiome. nih.govresearchgate.net It is metabolized by gut microbes, and its bioavailability can be influenced by the composition of the gut microbiota, particularly bacteria that produce this compound esterases (FAE). acs.orgresearchgate.netnih.gov These enzymes release this compound from its conjugated forms, making it available for absorption. researchgate.netnih.gov
Studies have shown that this compound and its derivatives can alleviate anxiety and depression-like behaviors in mice by altering the gut microbial composition. nih.govresearchgate.net For instance, it has been observed to increase the abundance of beneficial bacteria like Firmicutes and decrease potentially detrimental bacteria such as Parabacteroides. nih.gov This modulation of the gut microbiome can, in turn, influence microbial metabolism, including the biosynthesis of phenylalanine, tyrosine, and tryptophan, which are precursors to key neurotransmitters. nih.gov The regulation of the gut microbiome represents a novel mechanism through which this compound exerts its neuroprotective effects. researchgate.net
Table of Research Findings on this compound's Biological Activities
| Biological Activity | Molecular Mechanism | Model System | Key Findings |
| DNA Damage Induction in Cancer Cells | Activation of ROS | Breast cancer cells (MDA-MB-231) | Increased intracellular ROS, leading to mitochondria-dependent apoptosis. researchgate.net |
| Regulation of apoptotic proteins | Non-small cell lung cancer cells (NCI-H460), Osteosarcoma cells | Modulation of p53, Bax, Bcl-2, and caspase-3. mdpi.com | |
| Anti-amyloidogenesis | Inhibition of Aβ aggregation | In vitro | Directly inhibits Aβ fibril formation and destabilizes pre-formed fibrils. mdpi.com |
| Reduction of Aβ deposition | Alzheimer's disease mouse model | Decreased brain parenchymal and cerebral vascular β-amyloid deposits. plos.org | |
| Mitochondrial Protection | Restoration of mitochondrial membrane potential | Sea urchin embryos | Reversed Aβ oligomer-induced mitochondrial dysfunction. uchicago.edu |
| Modulation of mitochondrial dynamics | Parkinson's disease rat model | Increased PGC-1α expression, reduced Drp1 expression. researchgate.net | |
| Modulation of Neurotransmitter Systems | Inhibition of MAO-A activity | Mouse model | Increased levels of serotonin and norepinephrine in the hippocampus and frontal cortex. nih.gov |
| Promotion of Hippocampal Nerve Regeneration | Increased BDNF and NGF secretion | Stress-induced depression rat model | Reversed the decrease in hippocampal neurotrophic factor levels. scirp.org |
| Inhibition of miRNA-9 | Hypoxic-ischemic brain damage neonatal rat model | Restored BDNF expression and protected against neuronal death. plos.orgbiorxiv.org | |
| Regulation of Gut Microbiome | Alteration of microbial composition | Mouse model of anxiety and depression | Increased Firmicutes, decreased Parabacteroides. nih.gov |
Inhibition of Acetylcholinesterase, Catechol-O-methyltransferase, and Monoamine Oxidase B
This compound and its derivatives have been investigated for their potential to act as neuroprotective agents by interacting with enzymes linked to neurodegenerative conditions like Parkinson's and Alzheimer's diseases. dntb.gov.uanih.gov Computational studies have explored the design of numerous this compound derivatives, evaluating their potential to inhibit key enzymes involved in the progression of these diseases. nih.govresearchgate.net
The primary enzymes of interest in this context are acetylcholinesterase (AChE), catechol-O-methyltransferase (COMT), and monoamine oxidase B (MAO-B). nih.govresearchgate.net Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, while inhibition of COMT and MAO-B is beneficial for Parkinson's disease. nih.gov Research has identified several computationally designed this compound derivatives as promising multifunctional candidates with the potential for neuroprotective effects. dntb.gov.uaresearchgate.netresearchgate.net Specifically, certain N-hydroxy-N-propargylamide derivatives of this compound have been synthesized and evaluated for their inhibitory activity against cholinesterases and monoamine oxidases. dntb.gov.ua While some derivatives have shown inhibitory activity against butyrylcholinesterase and both MAO-A and MAO-B, their effect on acetylcholinesterase was not significant in some studies. dntb.gov.ua Molecular docking studies have helped to understand the interactions between these derivatives and the active sites of the target enzymes. dntb.gov.ua
Below is a table summarizing the inhibitory potential of this compound derivatives on these enzymes.
| Derivative Class | Target Enzyme | Observed Effect | Reference |
| Computationally Designed Derivatives | Acetylcholinesterase (AChE) | Predicted Inhibition | nih.gov |
| Computationally Designed Derivatives | Catechol-O-methyltransferase (COMT) | Predicted Inhibition | nih.gov |
| Computationally Designed Derivatives | Monoamine Oxidase B (MAO-B) | Predicted Inhibition | nih.gov |
| N-Hydroxy-N-Propargylamide Derivatives | Acetylcholinesterase (AChE) | No significant inhibition | dntb.gov.ua |
| N-Hydroxy-N-Propargylamide Derivatives | Butyrylcholinesterase (BChE) | Inhibitory activity | dntb.gov.ua |
| N-Hydroxy-N-Propargylamide Derivatives | Monoamine Oxidase A (MAO-A) | Inhibitory activity | dntb.gov.ua |
| N-Hydroxy-N-Propargylamide Derivatives | Monoamine Oxidase B (MAO-B) | Inhibitory activity | dntb.gov.ua |
Hepatoprotective Effects
This compound (FA) has demonstrated significant hepatoprotective effects against various forms of liver injury. frontiersin.orgnih.govresearchgate.netnih.gov It is a naturally occurring phenolic compound found in many plants and has been shown to protect liver cells from damage induced by a variety of factors. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net
Protection Against Drug-Induced Liver Injury
This compound has been shown to offer protection against liver damage caused by several pharmaceutical drugs. frontiersin.orgnih.govresearchgate.netnih.gov Studies have demonstrated its efficacy in mitigating hepatotoxicity induced by agents such as acetaminophen, methotrexate (B535133), isoniazid, and diosbulbin B. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netfabad.org.tr
For instance, in cases of acetaminophen-induced acute liver injury, this compound administration was found to significantly reduce liver necrosis and serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are key markers of liver damage. nih.gov Similarly, it has been shown to ameliorate the hepatotoxic effects of the chemotherapy drug cisplatin (B142131) by reducing oxidative stress and apoptosis. researchgate.netnih.gov Research on isoniazid-induced hepatotoxicity in rats revealed that co-administration of this compound prevented liver damage, as evidenced by biochemical and histological findings. fabad.org.tr Furthermore, this compound has been found to counteract the hazardous effects of methotrexate on the liver. researchgate.netafricaresearchconnects.com
Alleviation of Oxidative Stress and Inflammation in Liver
A primary mechanism behind the hepatoprotective effects of this compound is its ability to combat oxidative stress and inflammation. researchgate.netresearchgate.net It effectively scavenges free radicals and reduces the production of pro-inflammatory markers. researchgate.netresearchgate.net
In models of drug-induced hepatotoxicity, such as with methotrexate, this compound supplementation has been shown to decrease levels of reactive oxygen species, lipid peroxidation, and nitric oxide. africaresearchconnects.com It also down-regulates pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.orgafricaresearchconnects.com In studies involving carbon tetrachloride (CCl4)-induced liver damage, this compound inhibited hepatic oxidative stress. frontiersin.org It achieves this by enhancing the activity of antioxidant enzymes. fabad.org.tr Furthermore, this compound has been observed to reduce inflammation in the liver by inhibiting the activation of macrophages. frontiersin.org
Inhibition of Liver Fibrosis and Steatosis
This compound has demonstrated the ability to inhibit the development of liver fibrosis and steatosis (fatty liver). frontiersin.orgnih.govresearchgate.netnih.gov In a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound supplementation was shown to decrease the accumulation of lipids in the liver. mdpi.com
Studies using a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice have shown that this compound can prevent histological changes associated with fibrosis and suppress the activation of hepatic stellate cells, which are key drivers of fibrosis. frontiersin.orgnih.gov It achieves this by downregulating the expression of genes and proteins associated with fibrogenesis. frontiersin.org Furthermore, this compound has been found to reduce hepatic steatosis in mice fed a high-fat diet. mdpi.com
Improvement of Insulin (B600854) Resistance in the Liver
This compound has been shown to improve insulin resistance in the liver, a key factor in the development of non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.net In studies on diabetic rats, this compound treatment improved insulin sensitivity and restored normal glucose homeostasis. nih.gov
Supplementation with this compound in mice with diet-induced NAFLD led to improved hepatic insulin resistance. mdpi.com It has been shown to enhance hepatic glycogenesis (the formation of glycogen (B147801) from glucose) and inhibit gluconeogenesis (the production of glucose from non-carbohydrate sources). nih.govresearchgate.net This helps in maintaining normal blood glucose levels and improving the liver's response to insulin. nih.gov this compound also modulates inflammatory pathways that contribute to insulin resistance. researchgate.netmdpi.com
Modulation of Liver-Related Signaling Pathways
The hepatoprotective effects of this compound are mediated through its influence on various signaling pathways involved in liver function and disease. frontiersin.orgnih.govresearchgate.netnih.gov
Key pathways modulated by this compound include:
TLR4/NF-κB: this compound can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. frontiersin.orgnih.govresearchgate.netnih.govjst.go.jp By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines. frontiersin.org
Keap1/Nrf2: this compound activates the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgnih.govresearchgate.netnih.govafricaresearchconnects.com Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the expression of various antioxidant and detoxification enzymes. frontiersin.orgafricaresearchconnects.com
Akt/FoxO1: this compound has been shown to modulate the Protein Kinase B (Akt)/Forkhead box protein O1 (FoxO1) signaling pathway. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov This pathway is involved in regulating glucose metabolism, and this compound's influence on it contributes to improved insulin sensitivity. nih.govresearchgate.net
AMPK: this compound can activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells. frontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Activation of AMPK by this compound helps in reducing lipid accumulation and inflammation in the liver. nih.govfrontiersin.org
PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is another target of this compound. frontiersin.orgnih.govresearchgate.netnih.govafricaresearchconnects.comfrontiersin.orgresearchgate.net Modulation of PPARγ by this compound contributes to its beneficial effects on lipid metabolism and inflammation. africaresearchconnects.comfrontiersin.org
Smad2/3: In the context of liver fibrosis, this compound has been found to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway. frontiersin.orgnih.govresearchgate.netnih.govnih.govresearchgate.net Specifically, it downregulates the phosphorylation of Smad2 and Smad3, which are key mediators in the fibrotic process. nih.gov
Caspase-3: this compound can inhibit apoptosis, or programmed cell death, in liver cells by downregulating the expression of Caspase-3, a key executioner caspase. frontiersin.orgnih.govresearchgate.netnih.govnih.govafricaresearchconnects.comresearchgate.net
The table below details the signaling pathways modulated by this compound and their associated effects on liver health.
| Signaling Pathway | Effect of this compound Modulation | Reference |
| TLR4/NF-κB | Inhibition, leading to reduced inflammation. | frontiersin.orgjst.go.jp |
| Keap1/Nrf2 | Activation, leading to enhanced antioxidant defense. | frontiersin.orgafricaresearchconnects.com |
| Akt/FoxO1 | Modulation, contributing to improved insulin sensitivity and glucose metabolism. | frontiersin.orgnih.govresearchgate.net |
| AMPK | Activation, resulting in reduced lipid accumulation and inflammation. | nih.govfrontiersin.org |
| PPARγ | Modulation, improving lipid metabolism and reducing inflammation. | africaresearchconnects.comfrontiersin.org |
| Smad2/3 | Inhibition, leading to the suppression of liver fibrosis. | nih.gov |
| Caspase-3 | Inhibition, resulting in reduced hepatocyte apoptosis. | nih.govafricaresearchconnects.com |
Antidiabetic and Metabolic Syndrome Potential
This compound (FA), a phenolic compound abundant in various plants, has demonstrated significant potential in managing diabetes and metabolic syndrome. mdpi.com Its therapeutic effects are attributed to its ability to modulate key metabolic pathways, thereby improving glucose and lipid homeostasis. nih.govbjournal.org
This compound exerts its influence on glucose and lipid metabolism through multiple mechanisms. It is known to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. ijpsr.comnih.govscielo.br By competitively inhibiting this enzyme, this compound can contribute to the reduction of hypercholesterolemia. ijpsr.comscielo.br In silico docking studies have supported the binding affinity of this compound to HMG-CoA reductase. researchgate.net
In terms of glucose regulation, this compound has been shown to activate glucokinase, a key enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, a crucial step in glucose utilization and glycogen synthesis in the liver. ijpsr.comscielo.brscielo.br Studies have demonstrated that this compound treatment can increase the activity of glucokinase, which is often decreased in diabetic states, thereby promoting glucose uptake and storage. cdnsciencepub.comnih.gov This activation helps to lower blood glucose levels. scielo.br
Furthermore, this compound modulates the expression of various genes involved in lipid and glucose metabolism. It has been observed to down-regulate the expression of hepatic lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). nih.govresearchgate.net Conversely, it up-regulates the expression of genes involved in fatty acid oxidation, like carnitine palmitoyltransferase 1a (CPT1a) and peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net This dual action helps in reducing lipid accumulation in the liver. nih.gov this compound also suppresses the expression of hepatic gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), further contributing to its antihyperglycemic effect. nih.govnih.gov
Table 1: Modulation of Key Enzymes and Genes by this compound
| Target Molecule | Effect of this compound | Metabolic Pathway | Reference |
|---|---|---|---|
| HMG-CoA Reductase | Inhibition | Cholesterol Biosynthesis | ijpsr.comnih.govscielo.br |
| Glucokinase (GK) | Activation/Increased Activity | Glycolysis/Glycogenesis | ijpsr.comcdnsciencepub.comnih.gov |
| SREBP1c | Down-regulation | Lipogenesis | nih.govresearchgate.net |
| Fatty Acid Synthase (FAS) | Down-regulation | Lipogenesis | nih.govresearchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Down-regulation | Lipogenesis | nih.govresearchgate.net |
| CPT1a | Up-regulation | Fatty Acid Oxidation | nih.govresearchgate.net |
| PPARα | Up-regulation | Fatty Acid Oxidation | nih.govresearchgate.net |
| PEPCK | Down-regulation/Suppression | Gluconeogenesis | nih.govnih.gov |
| G6Pase | Down-regulation/Suppression | Gluconeogenesis | nih.govnih.gov |
The modulatory effects of this compound on key enzymes and metabolic pathways translate into tangible reductions in high cholesterol and blood sugar levels. Numerous studies have documented the ability of this compound to lower total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. mdpi.comnih.govnih.gov For instance, in a randomized, double-blind, placebo-controlled trial, hyperlipidemic patients administered this compound showed a significant decrease in total cholesterol, LDL-C, and triglyceride levels, along with an increase in high-density lipoprotein (HDL) cholesterol levels. mdpi.com Animal studies have consistently supported these findings, demonstrating that this compound supplementation can reverse the elevated serum lipid profiles induced by high-fat diets. bjournal.orgnih.gov
Concurrently, this compound has been shown to effectively reduce hyperglycemia. ijpsr.comscielo.br In animal models of diabetes, oral administration of this compound has resulted in a significant lowering of blood glucose levels. nih.govmdpi.comnih.gov This effect is attributed to its ability to enhance insulin sensitivity, improve glucose tolerance, and modulate the activities of hepatic enzymes involved in glucose metabolism, such as glucokinase and glucose-6-phosphatase. cdnsciencepub.comnih.gov By both increasing glucose utilization and suppressing hepatic glucose production, this compound contributes to maintaining glucose homeostasis. cdnsciencepub.com
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Effect | Study Type | Reference |
|---|---|---|---|
| Total Cholesterol | Decrease | Human Clinical Trial, Animal Studies | nih.govmdpi.comnih.gov |
| LDL-Cholesterol | Decrease | Human Clinical Trial, Animal Studies | nih.govmdpi.comnih.gov |
| Triglycerides | Decrease | Human Clinical Trial, Animal Studies | mdpi.comnih.govnih.gov |
| HDL-Cholesterol | Increase | Human Clinical Trial | mdpi.com |
| Blood Glucose | Decrease | Animal Studies | nih.govmdpi.comnih.gov |
Cardioprotective Effects
This compound exhibits notable cardioprotective properties, which are closely linked to its antioxidant and anti-inflammatory activities, as well as its ability to modulate vascular function and lipid metabolism. researchgate.netnih.gov
A key aspect of this compound's cardioprotective action is its ability to improve endothelial function. researchgate.netnih.gov It achieves this by enhancing the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and maintaining the health of blood vessels. researchgate.netnih.gov this compound can increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. phcog.com By scavenging reactive oxygen species, this compound also prevents the degradation of NO, thereby increasing its availability and promoting vascular relaxation. nih.govfrontiersin.org This attenuation of oxidative stress is crucial for lowering elevated blood pressure and preventing vascular dysfunction. nih.govfrontiersin.org
The oxidation of low-density lipoprotein (LDL) is a pivotal event in the development of atherosclerosis. This compound has been shown to be a potent inhibitor of LDL oxidation. nih.govresearchgate.net Its antioxidant properties enable it to scavenge free radicals and reduce lipid peroxidation, thus protecting LDL particles from oxidative modification. mdpi.comnih.gov A clinical trial in hyperlipidemic subjects demonstrated that this compound supplementation significantly decreased levels of oxidized LDL-C. nih.gov In vitro studies have also confirmed the ability of this compound to inhibit LDL oxidation, with some research suggesting it is more effective than other phenolic acids in this regard. cabidigitallibrary.org By preventing the formation of oxidized LDL, this compound helps to hinder the development of atherosclerotic plaques. researchgate.net
As detailed in the context of its antidiabetic potential, this compound's ability to modulate lipid metabolism also contributes significantly to its cardioprotective effects. researchgate.net By inhibiting HMG-CoA reductase and regulating genes involved in lipogenesis and fatty acid oxidation, this compound helps to lower circulating levels of total cholesterol, LDL-C, and triglycerides. mdpi.comnih.govmdpi.com This lipid-lowering effect reduces the primary risk factors for atherosclerosis and other cardiovascular diseases. nih.gov Studies have shown that this compound can mitigate liver steatosis and reduce atherosclerotic lesions in animal models, further highlighting its role in cardiovascular protection through the regulation of lipid metabolism. nih.gov
Table 3: Cardioprotective Mechanisms of this compound
| Mechanism | Key Molecular Actions | Outcome | Reference |
|---|---|---|---|
| Improved Endothelial Function | Increased eNOS expression, Enhanced NO bioavailability | Vasodilation, Reduced Blood Pressure | researchgate.netnih.govphcog.com |
| Inhibition of LDL Oxidation | Scavenging of free radicals, Reduced lipid peroxidation | Prevention of atherosclerotic plaque formation | nih.govresearchgate.netcabidigitallibrary.org |
| Modulation of Lipid Metabolism | Inhibition of HMG-CoA reductase, Regulation of lipogenic/lipolytic genes | Reduced Total Cholesterol, LDL-C, and Triglycerides | mdpi.comnih.govmdpi.com |
Antiviral and Antimicrobial Activities
This compound has demonstrated a spectrum of biological activities, including notable antiviral and antimicrobial properties. eurekaselect.comresearchgate.netmdpi.com These effects are attributed to its ability to interfere with viral replication and microbial growth, positioning it as a compound of interest in the development of new therapeutic agents. eurekaselect.comfrontiersin.orgresearchgate.net
Research has highlighted the antiviral efficacy of this compound and its derivatives against various viruses. For instance, novel cyclized derivatives of this compound have shown significant activity against several plant viruses. acs.org One particular derivative, compound 5e , exhibited potent protective effects against the cucumber mosaic virus (CMV), pepper mild mottle virus (PMMoV), and tomato spotted wilt virus (TSWV). acs.org The mechanism behind this antiviral action appears to involve the activation of photosynthesis-related genes and proteins in the host plant, which in turn boosts the accumulation of defense molecules to combat the viral infection. acs.org
Furthermore, this compound sulfonamides have been identified as potent agents against the tobacco mosaic virus (TMV). frontiersin.org Studies using the half-leaf method revealed that these derivatives possess curative, protective, and inactivation activities. frontiersin.org One of the most effective compounds in this class demonstrated a 50% effective concentration (EC50) for TMV inactivation of 84.8 μg/ml, a significantly lower concentration than that of the conventional antiviral drug ribavirin. frontiersin.orgacs.org The proposed mechanism for this activity involves the direct destruction of the virion's morphology. acs.org
In addition to its effects on plant viruses, this compound has been investigated for its potential against animal viruses. It has been shown to inhibit the replication of porcine parvovirus (PPV) by preventing the virus-induced apoptosis of host cells. This is achieved by suppressing the expression of key proteins in the apoptosis pathway, such as Cytochrome c (Cyt-c), Apoptotic protease activating factor 1 (Apaf-1), and Caspase-9. frontiersin.org
The antimicrobial activity of this compound is also a significant aspect of its biological profile, contributing to its therapeutic potential. researchgate.netresearchgate.netresearchgate.net
Table 1: Antiviral Activity of this compound and Its Derivatives | Virus | Compound | Activity | EC50 Value (μg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cucumber Mosaic Virus (CMV) | Compound 5e (cyclized derivative) | Protective | 167.2 | acs.org | | Pepper Mild Mottle Virus (PMMoV) | Compound 5e (cyclized derivative) | Protective | 102.5 | acs.org | | Tomato Spotted Wilt Virus (TSWV) | Compound 5e (cyclized derivative) | Protective | 145.8 | acs.org | | Tobacco Mosaic Virus (TMV) | this compound sulfonamide derivative | Inactivation | 84.8 | frontiersin.orgacs.org | | trans-Ferulic acid | Protective | 581.7 | acs.org | | trans-Ferulic acid | Protective | 611.2 | acs.org | | trans-Ferulic acid | Protective | 615.4 | acs.org |
Wound Healing Mechanisms (e.g., collagen production, angiogenesis, reepithelialization)
This compound has been identified as a promising agent in promoting wound healing through a multi-faceted approach that involves several key stages of the healing process. researchgate.netbenthamdirect.comnih.gov Its synergistic effects on collagen synthesis, new blood vessel formation (angiogenesis), and the resurfacing of the wound with new epithelial cells (reepithelialization) are central to its efficacy. benthamdirect.comeurekaselect.com
Studies have demonstrated that this compound significantly accelerates wound closure, particularly in complex wound environments such as those found in diabetic models. researchgate.net In diabetic rats with excision wounds, topical application of this compound led to faster epithelialization compared to untreated controls. researchgate.net This acceleration of healing is supported by biochemical markers indicating enhanced tissue repair. For instance, the content of hydroxyproline and hexosamine , which are crucial components of collagen and ground substance in the extracellular matrix, was found to be significantly increased in this compound-treated wounds. researchgate.net
The pro-healing effects of this compound are linked to its influence on growth factors and signaling molecules. It has been shown to upregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1) and Vascular Endothelial Growth Factor (VEGF) . researchgate.net TGF-β1 is a key regulator of fibroblast proliferation and collagen deposition, while VEGF is a potent stimulator of angiogenesis. By enhancing the expression of these factors, this compound promotes the formation of granulation tissue and improves the supply of oxygen and nutrients to the healing wound. researchgate.net
The comprehensive action of this compound in the wound healing cascade includes:
Increased Collagen Production : By stimulating fibroblasts and upregulating TGF-β1, it enhances the synthesis and deposition of collagen, providing structural integrity to the healing tissue. researchgate.netbenthamdirect.comresearchgate.net
Enhanced Angiogenesis : Through the upregulation of VEGF, it promotes the formation of new blood vessels, which is critical for delivering inflammatory cells, oxygen, and nutrients to the wound site. researchgate.netbenthamdirect.commdpi.com
Promotion of Reepithelialization : It accelerates the migration and proliferation of keratinocytes to cover the wound surface. benthamdirect.comeurekaselect.com
These mechanisms, combined with its known antioxidant, anti-inflammatory, and antimicrobial properties, create an optimal environment for tissue repair and regeneration. researchgate.netnih.gov
Renoprotective Effects (Implied by broad anti-inflammatory and antioxidant actions)
This compound has demonstrated significant renoprotective effects in various experimental models, largely attributed to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties. rsc.org These protective actions are particularly evident in conditions such as diabetic nephropathy (DN) and drug-induced kidney injury.
In studies involving streptozotocin (B1681764) (STZ)-induced diabetic rats, long-term administration of this compound was shown to ameliorate kidney damage. rsc.orgjrespharm.com Treatment with this compound led to a significant improvement in renal function, as evidenced by a marked decrease in key markers of kidney damage such as serum creatinine (B1669602) (SCr), blood urea (B33335) nitrogen (BUN), and urinary albumin. rsc.orgjrespharm.comjrespharm.com Furthermore, this compound treatment resulted in the restoration of antioxidant enzyme activities in the kidney tissue. jrespharm.com Specifically, it increased the activities of superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GPx) , while reducing the levels of malondialdehyde (MDA) , a marker of lipid peroxidation. rsc.org
The mechanisms underlying these renoprotective effects are multifaceted. This compound has been shown to down-regulate the expression of pro-inflammatory and pro-fibrotic proteins, including phosphorylated nuclear factor-kappa B (p-NF-κB p65) , tumor necrosis factor-alpha (TNF-α) , and transforming growth factor-beta 1 (TGF-β1) . rsc.org It also reduces the deposition of collagen IV in the renal tissues, a hallmark of fibrosis. rsc.org Concurrently, this compound helps to preserve the integrity of the glomerulus by up-regulating the expression of essential podocyte proteins like nephrin and podocin . rsc.org
This compound has also shown protective effects against nephrotoxicity induced by drugs such as gentamicin (B1671437) and cisplatin. umons.ac.besci-hub.ru In a model of gentamicin-induced nephrotoxicity, this compound treatment improved kidney function and increased the activity of renal catalase. sci-hub.ru In cisplatin-induced kidney injury, this compound was found to be the most potent among several compounds from Angelica sinensis in alleviating cell death, reducing collagen deposition, and enhancing the regenerative capacity of tubular cells. umons.ac.be
Table 2: Effects of this compound on Markers of Renal Function and Stress
| Condition | Model | Key Findings | Observed Effects | Reference |
|---|---|---|---|---|
| Diabetic Nephropathy | STZ-induced diabetic rats | Improved renal function | ↓ Serum Creatinine, ↓ BUN, ↓ Urine Albumin | rsc.orgjrespharm.comjrespharm.com |
| Diabetic Nephropathy | STZ-induced diabetic rats | Reduced oxidative stress | ↑ SOD, ↑ CAT, ↑ GPx, ↓ MDA | rsc.org |
| Diabetic Nephropathy | STZ-induced diabetic rats | Attenuated inflammation & fibrosis | ↓ p-NF-κB p65, ↓ TNF-α, ↓ TGF-β1, ↓ Collagen IV | rsc.org |
| Diabetic Nephropathy | STZ-induced diabetic rats | Preserved podocyte integrity | ↑ Nephrin, ↑ Podocin | rsc.org |
| Drug-induced Nephrotoxicity | Gentamicin-treated rats | Ameliorated kidney injury | ↓ Serum BUN & Creatinine, ↑ Catalase activity | sci-hub.ru |
| Drug-induced Nephrotoxicity | Cisplatin-treated kidney cells | Enhanced cell survival | ↓ Cell death, ↓ Collagen deposition | umons.ac.be |
Other Biological Activities (e.g., antithrombotic, antiallergic, radioprotective)
Beyond the aforementioned effects, this compound exhibits a range of other significant biological activities, including antithrombotic, antiallergic, and radioprotective actions. eurekaselect.comresearchgate.netmdpi.com
Antithrombotic Activity this compound has been shown to possess potent antithrombotic effects, acting through multiple mechanisms to regulate blood coagulation. nih.govlungdiseasesjournal.comchemicalbook.com It effectively inhibits platelet aggregation stimulated by agents like thrombin or collagen/epinephrine. nih.govresearchgate.net This antiplatelet action is mediated, in part, by decreasing the expression of the αIIbβ3 integrin/fibrinogen complex and inhibiting the phosphorylation of Akt in activated platelets. nih.govresearchgate.net
Furthermore, this compound can inhibit the release of serotonin and thromboxane-like substances from platelets. chemicalbook.com It selectively inhibits thromboxane (B8750289) synthase, thereby increasing the ratio of prostaglandins (B1171923) to thromboxanes, which contributes to its antithrombotic effect. chemicalbook.com The anticoagulant properties of this compound are also demonstrated by its ability to prolong the intrinsic and/or extrinsic pathways of the coagulation cascade. nih.govresearchgate.net These combined actions make this compound a potential candidate for mitigating thrombotic diseases such as cardiovascular dysfunction and pulmonary thromboembolism. lungdiseasesjournal.comresearchgate.net
Antiallergic Activity this compound has demonstrated antiallergic effects by modulating the immune response, particularly in the context of allergic asthma. nih.gov In animal models, oral administration of this compound was found to reduce the levels of ovalbumin (OVA)-specific immunoglobulin E (IgE) and IgG1, while enhancing the production of IgG2a antibodies. nih.gov This shift indicates a rebalancing of the immune response away from a T-helper 2 (Th2) dominant profile, which is characteristic of allergic reactions.
The mechanism involves the modulation of dendritic cells (DCs), which are key antigen-presenting cells. This compound enhances the expression of the Notch ligand Delta-like 4 (Dll4) on DCs, which promotes T-cell polarization towards a Th1 phenotype. nih.gov This leads to an increased production of the Th1 cytokine interferon-gamma (IFN-γ) and a decrease in Th2 cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) in the bronchoalveolar lavage fluid. nih.gov By restoring the Th1/Th2 balance, this compound can ameliorate airway hyperresponsiveness and eosinophilic inflammation associated with allergic asthma. nih.gov
Radioprotective Activity this compound exhibits significant radioprotective effects, primarily through its potent antioxidant and DNA-protective mechanisms. researchgate.netijrr.comnih.gov It has been shown to protect against ionizing radiation-induced damage in various biological systems. ijrr.comtandfonline.com
In studies with mice exposed to whole-body gamma-irradiation, this compound administration reduced the number of DNA strand breaks in peripheral blood leukocytes and bone marrow cells. researchgate.net It also appeared to enhance the rate of DNA repair. researchgate.net The protective mechanism involves scavenging reactive oxygen species (ROS) generated by radiation, thereby mitigating oxidative stress. tandfonline.com
At the cellular level, this compound has been shown to protect lymphocytes from radiation-induced apoptosis. tandfonline.com It achieves this by stabilizing the mitochondrial membrane, inhibiting the activation of caspase-3, and modulating the expression of Bcl-2 family proteins (upregulating the anti-apoptotic Bcl-2 and downregulating the pro-apoptotic Bax). nih.govtandfonline.com Furthermore, this compound can protect against radiation-induced immune damage by modulating the JAK/STAT signaling pathway, leading to a reduction in pro-inflammatory cytokines like interleukin-6. mdpi.com Its ability to protect critical biomolecules like DNA and proteins from oxidative damage underscores its potential as a radioprotective agent. ijrr.com
Table 3: Summary of Other Biological Activities of this compound
| Activity | Key Mechanism | Experimental Findings | Reference |
|---|---|---|---|
| Antithrombotic | Inhibition of platelet aggregation; Inhibition of thromboxane synthase; Prolongation of coagulation pathways | ↓ Platelet aggregation, ↓ Serotonin release, ↓ αIIbβ3/FIB expression | nih.govlungdiseasesjournal.comchemicalbook.comresearchgate.net |
| Antiallergic | Modulation of dendritic cells; Restoration of Th1/Th2 balance | ↓ IgE, ↓ Th2 cytokines (IL-4, IL-5, IL-13), ↑ IFN-γ | nih.gov |
| Radioprotective | Scavenging of ROS; Protection against DNA damage; Inhibition of apoptosis; Modulation of JAK/STAT pathway | ↓ DNA strand breaks, ↓ Caspase-3 activation, ↓ IL-6 | researchgate.netnih.govtandfonline.commdpi.com |
Bioavailability, Metabolism, and Pharmacokinetics of Ferulic Acid
Absorption Profiles
The absorption of ferulic acid (FA) begins in the upper gastrointestinal tract, including the stomach and small intestine. scielo.brfrontiersin.orgresearchgate.net Studies in rats have shown that both free and conjugated forms of FA can be absorbed from the stomach without being altered by the acidic environment. scielo.br However, primarily the free form of the acid appears to be absorbed by the intestine. scielo.br
The primary site of FA absorption is the colon, where approximately 90% is absorbed via passive diffusion. scielo.br Active transport through the monocarboxylic acid transporter (MCT) also plays a role. scielo.bracs.org The efficiency of absorption via MCT depends on the affinity of the phenolic acid for the transporter. scielo.br Research indicates a rapid absorption rate for FA, with peak plasma concentrations typically reached within 15 to 30 minutes after administration. scielo.brcaldic.com
Distribution in Biological Systems
Once absorbed, this compound is distributed throughout the body. Approximately 50% of the absorbed FA reaches the liver, while the remainder circulates in the bloodstream and is distributed to various tissues, including the gastric mucosa and peripheral tissues. scielo.brscielo.br Studies in rats have demonstrated that for FA to be distributed within the organism, it must first undergo conjugation. scielo.brscielo.br The free acid form does not appear to enter the enterohepatic circulation. scielo.brscielo.br Following intravenous administration in rats, FA has been observed to distribute mainly to the liver and kidney. jbtr.or.kr
Metabolic Pathways and Metabolites
This compound undergoes extensive metabolism, primarily in the liver, but also in the intestinal mucosa and kidneys. scielo.brscielo.br The main metabolic pathways involve conjugation with glucuronide and sulfate. caldic.com
Key metabolic reactions include:
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with isoforms UGT1A1 and UGT2B7 being particularly involved. caldic.com This results in the formation of this compound glucuronide.
Sulfation: Sulfotransferases catalyze the conjugation of FA with sulfate, forming this compound sulfate. scielo.br
Diglucuronidation: this compound can also be conjugated with two glucuronic acid molecules to form a diglucuronide, which has been identified as a major metabolite in rats. capes.gov.brtandfonline.com
In plasma, the most abundant metabolites are glucuronide and sulfoglucuronide conjugates, accounting for approximately 3-20% and 60-90% of the total metabolites, respectively. caldic.com A smaller fraction of unmodified FA (around 9-20%) is also found in plasma. caldic.com Other identified metabolites include dihydrothis compound 4-O-glucuronide. nih.gov In rats, three main metabolites have been identified as glucuronic acid conjugates of this compound. capes.gov.brtandfonline.com
Excretion Pathways
The primary route of excretion for this compound and its metabolites is through the urine. scielo.brjbtr.or.kr A smaller portion, estimated at around 4-6% of the ingested dose in rats, may be excreted through the bile. scielo.brjbtr.or.kr Fecal excretion is minimal, with studies in mice showing only 0.5-0.8% of the administered dose found in feces. scielo.brscielo.br
The excretion process is relatively rapid. In rats, excretion can occur as soon as 1.5 hours after administration. scielo.brresearchgate.net In humans, this process may take longer, around 7 to 9 hours after consumption. scielo.br The cumulative urinary excretion of total metabolites in rats has been observed to plateau 1.5 hours after ingestion, with about 40% of the dose excreted via this route. researchgate.net Only a small percentage (around 4-5%) of the ingested this compound is recovered unchanged in the urine of both rats and humans. researchgate.net
Factors Influencing Bioavailability
The bioavailability of this compound is influenced by several factors, most notably the food matrix in which it is consumed. In its natural state in plants, FA is often bound to polysaccharides like arabinoxylans, which can limit its release and subsequent absorption in the small intestine. mdpi.comnih.govresearchgate.net This enzymatic resistance of dietary-fiber-bound FA means it often travels to the colon, where it is released by microbial enzymes before being metabolized and primarily excreted through feces. mdpi.com
The form of FA also plays a crucial role. Studies have shown that the bioaccessibility of FA from wheat fractions and bread is low (less than 1%), whereas when free FA is added to flour, its bioaccessibility increases significantly to around 60%. mdpi.comresearchgate.net Thermal processing, such as boiling, can increase the extractability of FA by loosening the food matrix and breaking the bonds between the phenolic acid and cell wall components. mdpi.com
Pharmacokinetic Parameters
Pharmacokinetic studies have provided insights into the half-life and plasma concentrations of this compound. These parameters can vary depending on the species, the administered dose, and the formulation.
In rats, the elimination half-life (t1/2) of this compound has been reported to be short. scielo.br Following intravenous administration, the half-life for the beta phase (t1/2β) was found to be between 5.02 and 7.01 minutes. jbtr.or.kr Oral administration studies have reported varying half-life values, ranging from approximately 0.11 hours to 3.45 hours depending on the study and the co-administered substances. ukaazpublications.com
Peak plasma concentration (Cmax) is generally reached quickly, often within 5 to 30 minutes after oral administration in rats. caldic.comscielo.br The complexation of FA with sugars can reduce the Cmax and increase the time to reach it (Tmax). caldic.com
The table below summarizes key pharmacokinetic parameters from various studies.
| Parameter | Species | Administration Route | Dose | Value | Reference |
| Tmax | Rat | Oral | 70 mg/kg | 5-15 min | caldic.com |
| Cmax | Rat | Oral | 70 mg/kg | 25 µM | caldic.com |
| t1/2 | Rat | Oral | - | 30 min | caldic.com |
| t1/2β | Rat | Intravenous | 2 mg/kg | 5.02 min | jbtr.or.kr |
| t1/2β | Rat | Intravenous | 10 mg/kg | 7.01 min | jbtr.or.kr |
| t1/2 | Rat | Oral (Ethyl Ferulate) | 150 mg/kg | 0.11 h | ukaazpublications.com |
This table provides a selection of reported pharmacokinetic values and is not exhaustive. Values can vary significantly based on experimental conditions.
Ferulic Acid Derivatives and Structural Modification Research
Synthesis and Characterization of Derivatives
The chemical structure of ferulic acid, with its phenolic hydroxyl, carboxyl, and vinyl groups, offers multiple sites for modification, making it an excellent substrate for synthesizing a wide array of derivatives. ekb.egresearchgate.net Common synthetic strategies involve esterification, amidation, and the introduction of various heterocyclic moieties. researchgate.netscirp.orgafjbs.com
For instance, a series of this compound esters and amides have been synthesized and characterized. scirp.org The synthesis of amides often begins with the conversion of this compound to acetyl this compound, followed by treatment with thionyl chloride to produce acetyl feruloyl chloride. This intermediate is then reacted with various amines to yield the desired amide derivatives. afjbs.com The structures of these newly synthesized compounds are typically confirmed using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS). afjbs.comfrontiersin.org
Another approach involves the Perkin reaction, which has been used to synthesize derivatives with a diphenyl acrylic acid core structure from benzaldehydes and phenylacetic acids. frontiersin.org This method is known to predominantly yield the (E)-isomer. frontiersin.org Furthermore, novel derivatives incorporating 1,3,4-oxadiazole (B1194373) thioether and trifluoromethyl pyrimidine (B1678525) skeletons have been crafted through a multi-step process involving acetylation, condensation, cyclization, etherification, and thioetherification. rsc.org
The characterization of these derivatives is crucial for confirming their chemical structures and purity. Techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are instrumental in elucidating the molecular framework of the synthesized compounds. rsc.org
Biological Activities of this compound Derivatives
The modification of this compound's structure has led to derivatives with a broad spectrum of enhanced or novel biological activities. These activities are often more potent than the parent compound, highlighting the success of these derivatization strategies. frontiersin.orgscielo.br
This compound and its derivatives have demonstrated a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects. scirp.orgscielo.brmdpi.com For example, a series of novel this compound derivatives with a diphenyl acrylic acid core structure were synthesized and evaluated for their antiviral activities against Respiratory Syncytial Virus (RSV), Herpes Simplex Virus type 1 (HSV-1), and Enterovirus 71 (EV71). frontiersin.org One derivative, designated A5, showed selective and significant activity against RSV. frontiersin.org
In the realm of anticancer research, synthesized this compound amides have shown promising cytotoxic activity against various cancer cell lines, including HeLa, HT-29, and A-549. scirp.org The potency of these amides was found to be influenced by the nature of the substituent group. scirp.org
Furthermore, this compound-amino acid derivatives have been synthesized and evaluated for several biological activities. tandfonline.comnih.gov For instance, 4-O-[N-(carbobenzyloxy)isoleucyl]this compound and 4-O-[N-(carbobenzyloxy)prolyl]this compound exhibited potent platelet aggregation-inhibitory and tyrosinase-inhibitory activities, while maintaining superoxide (B77818) dismutase (SOD)-like activity comparable to this compound. tandfonline.comnih.gov
The antioxidant capacity of this compound derivatives is a key area of investigation. Ester and amide derivatives have been shown to possess excellent antioxidant capacity. mdpi.com
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and specific compounds. acs.org
Studies have shown that the antioxidant activity of this compound derivatives is significantly influenced by the functional groups on both the aromatic ring and the carbon side chain. acs.org For instance, the presence of a carboxyl group or an aldehyde group at the end of the carbon side chain can decrease the ability of the derivative to reduce Fe³⁺ ions, as seen in FRAP assays. nih.gov In contrast, the presence of a hydrophobic methoxy (B1213986) group in the meta-position relative to a para-hydroxyl group can enhance antioxidant activity. nih.gov
The arrangement of substituents on the phenyl ring plays a vital role. A hydroxyl group at the ortho position to a methoxy group leads to a more stable phenoxy radical, thereby increasing antioxidant efficacy. ekb.eg Conversely, electron-withdrawing groups like carboxylates and esters can diminish this activity. ekb.eg
In studies on bitterness inhibition, the charge of the hydrogen bond acceptor on the carboxyl substituent group of this compound was found to be inversely proportional to the intensity of bitterness inhibition. sciopen.com Altering the length of the acrylic acid carbon chain also impacted the inhibitory effect, with a four-carbon chain enhancing the activity. sciopen.com
The lipophilicity of the derivatives is another critical factor, particularly for their performance in different environments. In o/w emulsion autoxidation, less polar compounds with -CH₃ and -COOC₂H₅ groups were found to be the most effective antioxidants. acs.org
Derivatization for Enhanced Properties (e.g., solubility, permeability, stability)
A primary motivation for synthesizing this compound derivatives is to overcome the limitations of the parent compound, such as its low solubility and stability. nih.gov Derivatization strategies are often aimed at improving these physicochemical properties to enhance bioavailability and therapeutic efficacy. ekb.egmdpi.com
For example, the synthesis of this compound amides has been shown to improve lipid solubility and result in more potent radical scavenging abilities. afjbs.com Similarly, conjugating this compound with amino acid propyl esters has been demonstrated to increase both solubility and permeability, making these derivatives promising candidates for dermatological and cosmetic applications. researchgate.net
Co-crystallization is another technique employed to enhance the solubility and dissolution rate of poorly water-soluble drugs. The formation of co-crystals between flurbiprofen (B1673479) and this compound, facilitated by hydrogen bonding, significantly increased the solubility of flurbiprofen in both water and phosphate-buffered saline. impactfactor.org
The stability of other active compounds can also be enhanced by the inclusion of this compound. For instance, adding this compound to a solution containing ascorbic acid and tocopherol improved the chemical stability of these vitamins and enhanced their photoprotective effects. google.com
Furthermore, the emulsifying properties of pectins from various sources have been shown to be enhanced by the addition of this compound. researchgate.net This is attributed to hydrophobic associations between pectin (B1162225) and this compound, which leads to increased water solubility of this compound and a more stable oil-in-water emulsion. researchgate.net
Specific Derivations (e.g., esters, amides, heterocyclic moieties, conjugates with carbohydrates, glycerol, myo-inositol, amino acids)
A wide variety of specific this compound derivatives have been synthesized and studied, each with unique properties and potential applications.
Esters and Amides: These are the most common derivatives. This compound esters and amides have been synthesized and evaluated for their cytotoxic activities. scirp.orgresearchgate.net For example, this compound ethyl ester (FAEE) has been shown to protect skin melanocytes from UV-induced damage. mdpi.com Amide derivatives have also been explored for their antibacterial and antioxidant properties. bohrium.com
Heterocyclic Moieties: Novel derivatives have been created by incorporating heterocyclic structures. For instance, this compound derivatives containing a 1,3,4-oxadiazole thioether and a trifluoromethyl pyrimidine skeleton have been synthesized and shown to possess significant antifungal activity. rsc.org Another study involved the synthesis of amide derivatives containing substituted 2-aminothiophenes. afjbs.com
Conjugates with Amino Acids: Conjugation of this compound with amino acids has yielded derivatives with interesting biological profiles. tandfonline.comnih.gov Three series of derivatives, including feruloylaminoacid esters, feruloylaminoacids, and 4-O-[N-(carbobenzyloxy)-aminoacyl]ferulic acids, have been synthesized. tandfonline.comnih.gov These conjugates have shown activities such as platelet aggregation inhibition and tyrosinase inhibition. tandfonline.comnih.gov Derivatives with propyl esters of glycine, L-leucine, and L-proline have been synthesized to improve solubility and skin permeability for cosmetic applications. researchgate.netmdpi.com
Conjugates with Carbohydrates: this compound is naturally found conjugated to polysaccharides like arabinoxylans in plant cell walls. mdpi.com Synthetic approaches have also explored the grafting of this compound and other phenolic acids onto pectin to improve its emulsifying properties. researchgate.net
The diverse range of synthesized derivatives underscores the versatility of this compound as a lead compound for developing new therapeutic and functional agents.
Table of Biological Activities of Selected this compound Derivatives
| Derivative Class | Specific Example | Biological Activity | Reference |
|---|---|---|---|
| Amides | This compound amides | Cytotoxic against HeLa, HT-29, A-549 cancer cell lines | scirp.org |
| Diphenyl Acrylic Acids | Derivative A5 | Selective antiviral activity against Respiratory Syncytial Virus (RSV) | frontiersin.org |
| Amino Acid Conjugates | 4-O-[N-(carbobenzyloxy)prolyl]this compound | Platelet aggregation-inhibitory, tyrosinase-inhibitory | tandfonline.comnih.gov |
| Heterocyclic Derivatives | Derivative with 1,3,4-oxadiazole thioether | Antifungal activity against Phomopsis sp. | rsc.org |
| Esters | this compound ethyl ester (FAEE) | Protection of skin melanocytes against UV-induced damage | mdpi.com |
Table of Compound Names
| Compound Name |
|---|
| (E)-isomer |
| 4-O-[N-(carbobenzyloxy)isoleucyl]this compound |
| 4-O-[N-(carbobenzyloxy)prolyl]this compound |
| Acetyl this compound |
| Acetyl feruloyl chloride |
| Arabinoxylans |
| Ascorbic acid |
| Benzaldehydes |
| Caffeic acid |
| Coniferyl alcohol |
| Coniferyl aldehyde |
| Curcumin |
| Ethyl ferulate |
| This compound |
| This compound ethyl ester (FAEE) |
| Flurbiprofen |
| Gallic acid |
| Glycine |
| Isoeugenol |
| L-leucine |
| L-proline |
| Malonic acid |
| P-coumaric acid |
| Phenylacetic acids |
| Phenylalanine |
| Sinapic acid |
| Thionyl chloride |
| Tocopherol |
| Tyrosine |
Advanced Delivery Systems for Ferulic Acid
Nanotechnology-Based Formulations
Nanotechnology offers a transformative approach to drug delivery by encapsulating active compounds in various nanoparticle-based systems. nih.gov These nanoformulations protect ferulic acid from degradation, improve its solubility, and modify its release characteristics. tandfonline.comunsw.edu.au
A variety of nano-carriers have been engineered to improve the delivery of this compound. tandfonline.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. Studies have utilized stearic acid-based SLNs to encapsulate trans-ferulic acid, demonstrating high loading efficiency and an ability to prevent FA degradation. unsw.edu.auresearchgate.net In a study on myocardial injury, FA-loaded SLNs (FA-SLNs) showed enhanced cardioprotective effects compared to free FA by mitigating inflammatory and oxidative stress responses. nih.gov Chitosan-coated SLNs have also been developed, exhibiting a particle size of 185 nm and an entrapment efficiency of 51.2%, designed for improved nasal delivery to the brain. nih.gov
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that overcome limitations of SLNs, such as low drug loading capacity. tandfonline.com FA-loaded NLCs (FA-NLCs) have been developed using techniques like high-pressure homogenization and emulsification probe sonication. tandfonline.comnih.gov Optimized FA-NLCs have shown particle sizes around 103.4 nm with a high entrapment efficiency of 88.9%. tandfonline.comnih.gov These formulations have demonstrated superior performance in preclinical models, showing enhanced therapeutic efficacy against hypertension and ischemic neural injuries compared to the free compound. tandfonline.comnih.govnih.gov
Polymeric Nanoparticles: Biodegradable polymers are frequently used to create nanoparticles for drug delivery. nih.gov Poly(lactic-co-glycolic acid) (PLGA) is a common choice due to its biocompatibility and low cytotoxicity. rsc.orgrsc.org FA-loaded PLGA nanoparticles have been prepared using methods like nanoprecipitation and nano-emulsion templates, resulting in particle sizes ranging from 74 to 240 nm and high drug encapsulation efficiency of up to 88.49%. rsc.orgrsc.orgnih.govtandfonline.com These nanoparticles provide controlled, diffusion-based release of FA and have shown effectiveness in models of diabetic wound healing and potential for treating Alzheimer's disease. nih.govrsc.orgnih.gov
Nanofibers: Electrospinning is a common technique used to produce nanofibers for drug delivery. nih.govresearchgate.net this compound has been encapsulated in nanofibers composed of materials like PLGA/polyethylene oxide (PEO) and polycaprolactone (B3415563) (PCL)/collagen hydrolysate. nih.govnih.gov The average diameter of FA-encapsulated PLGA/PEO nanofibers was recorded as 150 ± 79.0 nm. nih.gov These fibrous systems can provide a sustained release of the active compound and have been explored for applications in wound healing and as cytotoxic agents against cancer cells. nih.govnih.gov
Nanomicelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic polymers. nih.gov To overcome FA's poor water solubility, it has been incorporated into mixed micelles using Pluronic F127 and Pluronic P123 via the thin-film hydration method. nih.gov This strategy aims to enhance the solubility and anticancer efficacy of this compound. nih.gov
Nanoemulsions: Nanoemulsions are kinetically stable colloidal dispersions. FA-loaded nanoemulsions have been prepared with particle sizes as small as 90.43 nm. nih.gov These formulations have been shown to provide sustained release of FA for up to 8 hours and exhibit superior anti-inflammatory and antioxidant properties in vivo compared to free FA, making them a promising system for preventing gastric ulcers. nih.gov
Nanosponges: Nanosponges are tiny, mesh-like structures that can encapsulate a wide variety of substances. nih.gov this compound has been entrapped in β-cyclodextrin-based nanosponges to enhance its poor water solubility. researchgate.net This encapsulation improves FA's solubility and stability, leading to enhanced antibacterial activity and a controlled release profile in simulated gastrointestinal environments. nih.govresearchgate.net
Nanocrystals: The formulation of active compounds into nanocrystals is another strategy to improve their bioavailability. This approach has been reported as a viable nanoformulation for the delivery of this compound. tandfonline.com
Table 1: Research Findings on this compound Nanoformulations
| Formulation Type | Core Materials | Particle Size | Encapsulation Efficiency (EE%) / Drug Loading | Key Research Findings | Citations |
|---|---|---|---|---|---|
| NLCs | Stearic acid, Labrasol, Tween 80 | 103.4 nm | 88.9% | Showed sustained release (40.34% over 24h); Increased bioavailability (Cmax by 2.6-fold, AUC by 1.9-fold). | tandfonline.comnih.gov |
| SLNs | Compritol, Polysorbate 80 | 185 nm | 51.2% | Chitosan-coated for improved nasal mucoadhesion and permeation for brain delivery. | nih.gov |
| Polymeric NPs | PLGA | 240 nm | 88.49% | Promoted faster wound healing in diabetic rat models compared to free FA. | nih.govtandfonline.com |
| Polymeric NPs | PLA, PLGA | ~180-200 nm | 64.86% - 75.16% | Demonstrated a controlled, prolonged release profile suitable for ocular delivery. | nih.govnih.gov |
| Nanofibers | PLGA/PEO | 150 ± 79.0 nm | Not Specified | Showed cytotoxicity against hepatocellular carcinoma (HepG2) cells. | nih.gov |
| Nanoemulsion | Not Specified | 90.43 nm | Not Specified | Provided sustained release for 8h and exhibited significantly better anti-ulcer properties than FA. | nih.gov |
| Nanosponges | β-cyclodextrin | Not Specified | Not Specified | Enhanced water solubility and antibacterial activity of FA; provided controlled release. | researchgate.net |
Lipid-based drug delivery systems are a promising area of research, and liposomes are a well-established type of nanocarrier. While specific studies on this compound-loaded liposomes were not detailed in the provided context, related phenolic compounds like caffeic acid have been successfully formulated into liposomes to enhance skin permeation. japsonline.com This suggests that nanoliposomes represent a viable and relevant platform for the encapsulation and delivery of this compound, leveraging their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds.
Mechanisms for Enhanced Bioavailability, Release Control, and Targeted Delivery
Nanotechnology-based formulations employ several mechanisms to improve the therapeutic profile of this compound.
Enhanced Bioavailability: A primary challenge with FA is its extensive first-pass metabolism and poor permeability. nih.govtandfonline.com Nanoformulations like NLCs can enhance oral bioavailability by promoting lymphatic absorption. This pathway, involving uptake by Peyer's patches in the intestine, allows the drug to bypass the portal vein and first-pass metabolism in the liver. tandfonline.com Studies on FA-NLCs demonstrated successful intestinal uptake via clathrin-mediated endocytosis, leading to a 1.9-fold increase in the area under the curve (AUC) compared to plain FA. tandfonline.comnih.gov Encapsulation also protects FA from degradation in the gastrointestinal tract and bloodstream. nih.govunsw.edu.au
Release Control: A key advantage of nanoencapsulation is the ability to control the drug release rate. Unlike free FA, which is often released and cleared rapidly, nanoformulations provide a sustained and prolonged release. nih.govtandfonline.com For instance, FA-NLCs showed a sustained release of about 40% over 24 hours, whereas free FA was fully released in just 4 hours. tandfonline.comnih.gov Polymeric nanoparticles also exhibit diffusion-controlled release, with one study showing FA release reaching a plateau at 60% after 6 hours. rsc.orgrsc.org This controlled release maintains therapeutic concentrations for longer periods, improving efficacy and patient compliance. nih.gov
Targeted Delivery: Surface engineering of nanoparticles allows for targeted delivery to specific tissues, enhancing therapeutic efficacy while minimizing systemic side effects. nih.gov For example, chitosan-coated SLNs were designed for intranasal delivery, aiming to bypass the blood-brain barrier and target the brain for managing neurodegenerative diseases like Alzheimer's. nih.gov Other research has focused on developing FA nanoparticles for ocular delivery or for selective delivery to inflamed tissues. nih.govmdpi.com
Strategies for Toxicity Reduction and Improved Efficacy
By optimizing the delivery of this compound, nanoformulations can lead to a reduction in potential toxicity and a significant improvement in therapeutic efficacy.
Toxicity Reduction: The polymers used in many nanoparticles, such as PLGA, are chosen for their biocompatibility and low cytotoxicity. rsc.org By enhancing the bioavailability and providing targeted delivery, nanoformulations can achieve a therapeutic effect at lower concentrations compared to the free drug. This dose reduction can minimize potential systemic toxicity and side effects. Encapsulation protects the surrounding tissues from high concentrations of the drug until it reaches the target site.
Improved Efficacy: Nanoformulations have consistently demonstrated superior efficacy compared to free this compound in preclinical studies. In a model of ischemic stroke, FA-NLCs provided significant neuroprotection where free FA failed, an effect attributed to the improved pharmacological profile and activation of the PI3K pathway. nih.gov Similarly, FA-SLNs offered greater protection against myocardial injury than FA alone by more effectively downregulating inflammatory pathways. nih.gov The enhanced antioxidant, anti-inflammatory, and anticancer activities are a direct result of improved stability, solubility, and cellular uptake facilitated by the nanocarrier systems. nih.govnih.govnih.gov
Synergistic and Combinatorial Research with Ferulic Acid
Synergy with Other Antioxidants (e.g., Vitamin C, Vitamin E derivatives, Resveratrol, Flavonoids)
Ferulic acid exhibits powerful synergistic effects when combined with other well-known antioxidants. clevelandclinic.orgacs.orgregimenlab.com This synergy is particularly notable in skincare, where the combination of this compound with vitamins C and E has become a cornerstone of advanced antioxidant formulations. clevelandclinic.orgletsmakebeauty.com
Research has demonstrated that this compound not only provides its own antioxidant benefits but also enhances the stability and performance of vitamins C and E. letsmakebeauty.comnih.govresearchgate.net For instance, the inclusion of this compound in a topical solution containing 15% L-ascorbic acid (vitamin C) and 1% alpha-tocopherol (B171835) (vitamin E) has been shown to improve the chemical stability of these vitamins. nih.govresearchgate.net This combination has been found to double the photoprotection of the skin from simulated solar radiation. nih.govresearchgate.net
The synergy extends to other antioxidants as well. Studies have explored the combined effects of this compound with resveratrol, another potent polyphenol, in water-free formulations to protect against oxidative stress. theordinary.com Furthermore, strong synergistic antioxidant effects have been observed between this compound and flavonoids like baicalin (B1667713) and taxifolin, sometimes in the presence of vitamin C or resveratrol. google.com This suggests that "cocktails" of antioxidants can be significantly more effective than individual compounds. remedypublications.com The combination of this compound with ashitaba extract, which is rich in flavonoids, offers comprehensive antioxidant protection and can revitalize dull skin. typology.com
Mechanisms of Enhanced Antioxidant Capacity
The enhanced antioxidant capacity of this compound in combination with other antioxidants stems from several key mechanisms. A primary mechanism is the stabilization of less stable antioxidants like vitamin C. clevelandclinic.orgletsmakebeauty.com this compound's structure allows it to scavenge free radicals that would otherwise degrade vitamin C and E, thereby extending their effective lifespan and efficacy in formulations. letsmakebeauty.com It also helps to regenerate vitamin E, allowing it to continue its protective functions. letsmakebeauty.com
This synergistic action creates a more robust defense against oxidative stress. acs.orgletsmakebeauty.com The combination of this compound, vitamin C, and vitamin E provides a more comprehensive shield against environmental aggressors like UV radiation and pollution. letsmakebeauty.com Studies have shown that this trio can significantly boost photoprotection. letsmakebeauty.comconsensus.app The mechanism involves neutralizing a broader spectrum of free radicals and reducing the inflammatory cascade they trigger. letsmakebeauty.commdpi.com The phenolic nucleus and extended side chain of this compound allow it to readily form a resonance-stabilized phenoxy radical, which contributes to its potent antioxidant potential. mdpi.com
Synergy with Standard Therapeutic Agents (e.g., cytostatic agents in cancer treatment, retinol)
This compound has demonstrated the ability to work synergistically with conventional therapeutic agents, notably in cancer treatment and dermatology. mdpi.comresearchgate.netresearchgate.net This synergy can lead to improved treatment efficacy and a reduction in adverse side effects. mdpi.comresearchgate.netnih.gov
In oncology, this compound has been shown to enhance the effectiveness of cytostatic agents. mdpi.comresearchgate.netresearchgate.net Studies have indicated that when combined with chemotherapy drugs, this compound can increase the cytotoxicity towards cancer cells and potentially reverse resistance to these drugs. mdpi.com For example, it has shown positive anticancer effects in combination with cisplatin (B142131), paclitaxel, doxorubicin (B1662922), and tamoxifen (B1202) in breast cancer cell lines. mdpi.com The combination of this compound with epirubicin (B1671505) has been suggested as a promising therapeutic option for breast cancer. mdpi.comresearchgate.net
In dermatology, this compound is often combined with retinol (B82714) (a vitamin A derivative) to amplify anti-aging benefits. lesielle.comclinikally.com While retinol stimulates collagen production and skin renewal, this compound's antioxidant properties help protect the skin from environmental damage that contributes to aging. lesielle.comclinikally.com This combination can lead to more significant improvements in skin texture, fine lines, and wrinkles. lesielle.comclinikally.com
Improvement of Efficacy and Reduction of Side Effects
The synergistic action of this compound with standard therapies can lead to enhanced efficacy and a more favorable side effect profile. mdpi.comresearchgate.netnih.gov In cancer therapy, combining this compound with cytostatic agents can lead to a more potent antitumor effect. mdpi.comtermedia.pl For instance, the combination of this compound and doxorubicin has been shown to not only boost the antitumor activity of doxorubicin but also to mitigate its toxic side effects. termedia.pl Preclinical studies suggest that this compound can protect normal cells from the oxidative damage induced by chemotherapy and radiation, potentially reducing side effects like kidney and heart toxicity. caringsunshine.com
In skincare, the combination of this compound and retinol offers a multi-faceted approach to skin aging. lesielle.comclinikally.com Retinol can sometimes cause irritation, redness, and peeling. lesielle.com The anti-inflammatory properties of this compound may help to calm the skin and reduce the irritation associated with retinol use, making the combination more tolerable for a wider range of skin types. lesielle.com Furthermore, this compound can enhance the penetration of retinol into the skin, potentially boosting its collagen-promoting effects. mdceuticals.com This synergistic relationship allows for improved anti-aging results with potentially fewer side effects. lesielle.comclinikally.com
Combined Formulations for Specific Applications (e.g., skin care, cancer therapy)
The synergistic properties of this compound have led to its inclusion in a variety of combined formulations for specific therapeutic and cosmetic purposes, particularly in skincare and cancer treatment. letsmakebeauty.commdpi.comtermedia.pl
In the realm of skincare, this compound is a key ingredient in many advanced anti-aging and protective serums. letsmakebeauty.comfacethefuture.co.uk The most well-known combination is with vitamin C and vitamin E. clevelandclinic.orgletsmakebeauty.com This trio is formulated to provide enhanced photoprotection against UV-induced damage, reduce signs of aging like fine lines and wrinkles, and brighten the complexion. letsmakebeauty.comwestlakedermatology.comjcadonline.com Formulations often contain specific concentrations, such as 0.5% this compound, 15% L-ascorbic acid, and 1% alpha-tocopherol, to maximize stability and efficacy. nih.govresearchgate.net this compound is also combined with retinol to boost anti-aging effects, with this compound's antioxidant power complementing retinol's cell-renewing properties. clinikally.comdrdennisgross.com These formulations aim to improve skin texture, reduce hyperpigmentation, and protect against environmental stressors. clevelandclinic.orgclinikally.com
In the context of cancer therapy, research is exploring the use of this compound in combined formulations to improve treatment outcomes. mdpi.comtermedia.pl Studies have investigated the co-administration of this compound with chemotherapeutic drugs like doxorubicin, cisplatin, and paclitaxel. mdpi.comtermedia.pl These combinations aim to enhance the anticancer activity of the conventional drugs while potentially reducing their toxicity to healthy tissues. mdpi.comtermedia.pl Nanoformulations are also being developed to improve the delivery of this compound in combination with other agents, such as aspirin, for potential chemoprevention in cancers like pancreatic cancer. aacrjournals.org These advanced delivery systems can enhance the solubility and bioavailability of this compound, allowing for more targeted and effective combination therapies. nih.gov For instance, nanoparticles containing this compound derivatives have shown effectiveness in breast cancer models. mdpi.com
Below is a table summarizing research findings on combined formulations containing this compound.
| Application Area | Combined Agents | Observed Synergistic Effects | Research Findings Highlights |
| Skin Care | Vitamin C, Vitamin E | Enhanced photoprotection, increased antioxidant stability, improved anti-aging effects. letsmakebeauty.comnih.govresearchgate.net | A solution with 15% L-ascorbic acid, 1% alpha-tocopherol, and 0.5% this compound doubled photoprotection from solar-simulated irradiation. nih.govresearchgate.net |
| Skin Care | Retinol | Amplified anti-aging benefits, improved skin texture, potential reduction of retinol-induced irritation. lesielle.comclinikally.com | The combination can enhance collagen production and provide robust defense against premature aging. lesielle.comclinikally.com |
| Skin Care | Resveratrol, Flavonoids | Increased overall antioxidant capacity, protection against oxidative stress. theordinary.comgoogle.com | Strong synergistic effects were seen between this compound, flavonoids (baicalin, taxifolin), and resveratrol. google.com |
| Cancer Therapy | Doxorubicin | Enhanced antitumor activity, mitigation of doxorubicin-induced toxicity. termedia.pl | The combination promoted antitumor effects and ameliorated side effects in breast cancer models. termedia.pl |
| Cancer Therapy | Cisplatin, Paclitaxel, Tamoxifen | Increased cytotoxicity of the drugs, potential to reverse resistance to cytostatics. mdpi.com | Positive anticancer effects were observed in various breast cancer cell lines. mdpi.com |
| Cancer Therapy | Epirubicin | Promising therapeutic option for breast cancer treatment. mdpi.comresearchgate.net | The combination enhanced the expression of endoplasmic reticulum stress proteins, suggesting adjuvant potential. researchgate.net |
| Cancer Therapy | Aspirin (in nanoformulation) | Reduced cancer cell viability and induced apoptosis at lower dosages. aacrjournals.org | Nano-formulated combinations showed high potential for chemoprevention of pancreatic cancer. aacrjournals.org |
Biosynthesis and Metabolic Engineering of Ferulic Acid
Natural Biosynthetic Pathways (e.g., Shikimate pathway)
In nature, plants synthesize ferulic acid through the shikimate pathway, a crucial metabolic route responsible for the production of aromatic amino acids and a wide array of secondary metabolites. researchgate.netnih.gov This pathway begins with central carbon metabolites phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), which are converted through a seven-step process into chorismate, the common precursor for all three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govwikipedia.orgyoutube.com
The formation of this compound proceeds from L-phenylalanine and L-tyrosine. nih.gov The process involves two primary initial steps:
Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine into cinnamic acid. researchgate.net
Tyrosine ammonia-lyase (TAL) can directly convert L-tyrosine into p-coumaric acid. nih.govresearchgate.net Alternatively, cinnamic acid produced by PAL is hydroxylated to form p-coumaric acid. researchgate.net
Once p-coumaric acid is formed, it undergoes further enzymatic transformations: it is first oxidized to caffeic acid, which is then methylated to yield this compound. researchgate.net The methyl group for this final step is supplied by S-adenosyl-L-methionine (SAM). nih.govresearchgate.net This natural pathway highlights the intricate metabolic network within plants leading to the synthesis of this important compound.
Preclinical and Translational Research on Ferulic Acid
In Vitro Studies (e.g., cell culture models)
Ferulic acid has been the subject of numerous in vitro studies to elucidate its cellular and molecular mechanisms of action. These investigations, utilizing a variety of cell culture models, have revealed its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
In studies using intestinal cell lines such as Caco-2, L929 (fibroblasts), and U937 (monocytes), this compound has demonstrated concentration-dependent effects on cell viability, proliferation, and migration. mdpi.comspandidos-publications.com For instance, at certain concentrations, it was shown to enhance fibroblast migration, a key process in wound healing, while at higher concentrations, it exhibited inhibitory or toxic effects. mdpi.com In Caco-2 cells, originating from colon adenocarcinoma, this compound has been observed to reduce cell proliferation and viability at specific concentrations. mdpi.com
The anti-cancer potential of this compound has been explored in various cancer cell lines. In osteosarcoma cells (143B and MG63), it has been shown to inhibit proliferation and induce apoptosis, or programmed cell death, by blocking the PI3K/Akt signaling pathway. nih.gov This was accompanied by cell cycle arrest at the G0/G1 phase and modulation of apoptosis-related proteins like Bax and Bcl-2. nih.gov Similarly, in breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has demonstrated the ability to reduce cell viability and increase apoptosis. nih.gov In cervical cancer cell lines (HeLa and Caski), it has been reported to decrease cell viability and promote apoptosis through the activation of caspases and reduction of PI3K/Akt phosphorylation. nih.gov
This compound's antioxidant properties are a cornerstone of its biological activity. It effectively scavenges free radicals and reduces reactive oxygen species (ROS) generation in various cell types, including human keratinocytes and dermal fibroblasts, which is beneficial for anti-aging effects. mdpi.comresearchgate.net Studies have shown its ability to protect against oxidative stress-induced apoptosis in neuronal-like PC12 cells by reducing intracellular ROS and regulating signaling pathways. sci-hub.se Furthermore, it has been found to enhance the antioxidant capacity of bovine oocytes during in vitro aging by mitigating oxidative stress and apoptosis. plos.org
The anti-inflammatory effects of this compound are also well-documented at the cellular level. In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. jst.go.jp It also downregulates the expression of pro-inflammatory cytokines. xisdxjxsu.asiaresearchgate.net The mechanism often involves the modulation of critical inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). xisdxjxsu.asiaresearchgate.net In human umbilical vein endothelial cells (HUVECs), this compound has been observed to alleviate inflammation by inhibiting the NF-κB pathway. xisdxjxsu.asia
Moreover, this compound has been shown to influence other cellular processes. In HeLa cells and mouse primary hepatocytes, it was found to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, and to activate autophagy. jcadonline.commdpi.com
Table 1: Summary of In Vitro Effects of this compound on Various Cell Lines
| Cell Line | Model System | Key Findings | References |
|---|---|---|---|
| Caco-2, L929, U937 | Intestinal Wall Model | Modulated cell viability, proliferation, and migration. mdpi.comspandidos-publications.com | mdpi.comspandidos-publications.com |
| 143B, MG63 | Osteosarcoma | Inhibited proliferation, induced apoptosis via PI3K/Akt pathway. nih.gov | nih.gov |
| MDA-MB-231, MCF-7 | Breast Cancer | Reduced cell viability, increased apoptosis. nih.gov | nih.gov |
| HeLa, Caski | Cervical Cancer | Decreased cell viability, promoted apoptosis. nih.gov | nih.gov |
| Human Keratinocytes and Dermal Fibroblasts | Skin Aging | Reduced reactive oxygen species (ROS) generation. researchgate.net | researchgate.net |
| PC12 | Neuronal Oxidative Stress | Protected against apoptosis, reduced ROS. sci-hub.se | sci-hub.se |
| Bovine Oocytes | Oocyte Aging | Suppressed oxidative stress and apoptosis. plos.org | plos.org |
| RAW264.7 | Macrophage Inflammation | Inhibited nitric oxide (NO) production, modulated NF-κB pathway. jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |
| HUVECs | Endothelial Inflammation | Alleviated inflammation via NF-κB pathway. xisdxjxsu.asia | xisdxjxsu.asia |
| HeLa, Mouse Hepatocytes | Cellular Metabolism | Inhibited mTOR signaling, activated autophagy. jcadonline.commdpi.com | jcadonline.commdpi.com |
In Vivo Animal Models
The promising results from in vitro studies have led to extensive investigation of this compound in various animal models of human diseases. These in vivo studies provide a more complex physiological context to evaluate the therapeutic potential of the compound.
Animal Models of Specific Diseases (e.g., Alzheimer's disease, depression, liver injury, cancer models)
Alzheimer's Disease (AD): this compound has been widely studied in rodent models of Alzheimer's disease. In transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), chronic oral administration of this compound has been shown to reduce the deposition of amyloid-β (Aβ) plaques in the brain. nih.govplos.orgjst.go.jpmdpi.com It has also been found to decrease neuroinflammation, as indicated by reduced levels of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) in the frontal cortex. jst.go.jpmdpi.com The mechanisms underlying these effects include the inhibition of β-secretase (BACE1), a key enzyme in the production of Aβ peptides, and the modulation of oxidative stress. plos.org
Depression: In animal models of depression, such as those induced by chronic unpredictable mild stress, this compound has demonstrated significant antidepressant-like effects. nih.govresearchgate.net Its mechanisms of action in these models are thought to involve enhancing the activity of monoamine oxidase A (MAO-A), inhibiting neuroinflammation by suppressing microglia activation, combating oxidative stress, and promoting neurogenesis in the hippocampus. nih.govresearchgate.net
Liver Injury: this compound has shown protective effects in animal models of liver injury induced by toxins like carbon tetrachloride (CCl4) or sepsis induced by cecal ligation and perforation (CLP). sci-hub.seresearchgate.netnih.govnih.gov In these models, this compound treatment attenuated liver damage, as evidenced by reduced levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum. sci-hub.seresearchgate.netnih.govnih.gov It also mitigated inflammatory responses and histopathological changes in the liver. sci-hub.senih.gov The protective mechanisms are linked to the inhibition of inflammatory pathways like the TGF-β/Smad and GSK-3β/NF-κB signaling pathways. sci-hub.senih.gov
Cancer: The anti-cancer properties of this compound have also been evaluated in in vivo models. In a xenograft model using MDA-MB-231 breast cancer cells in mice, oral administration of this compound was found to suppress tumor growth and metastasis. spandidos-publications.commdpi.com Similarly, in a colitis-associated colon cancer mouse model, a this compound-fructo-oligosaccharide conjugate reduced the number of tumor lesions. biorxiv.org The anti-tumor activity in these models is associated with the induction of apoptosis and the regulation of pathways involved in cell proliferation and metastasis. spandidos-publications.commdpi.com
Assessment of Behavioral and Physiological Outcomes in Animal Models
In conjunction with studying disease-specific markers, preclinical studies have assessed the impact of this compound on behavioral and physiological outcomes.
In Alzheimer's disease models, this compound treatment has been shown to improve cognitive function. nih.govplos.orgjst.go.jpnih.gov Rodents treated with this compound exhibited enhanced spatial memory in tasks like the Morris water maze and the Y-maze. nih.govnih.gov They also showed improvements in object recognition tasks. jst.go.jp
In depression models, this compound significantly improved depressive-like behaviors. nih.govresearchgate.net This was observed as reduced immobility time in the tail suspension test, a common behavioral assay for antidepressant activity. researchgate.net Furthermore, this compound was found to positively affect locomotor activity in stressed animals. xisdxjxsu.asia
Physiological outcomes have also been monitored. In liver injury models, this compound treatment led to a decrease in the liver-to-body weight ratio and reduced levels of markers of liver damage in the blood. sci-hub.senih.gov In cancer xenograft models, this compound administration did not cause detectable toxicity or adverse effects on the body weight of the animals, suggesting a good safety profile at the tested doses. spandidos-publications.com
Efficacy and Safety Assessment in Preclinical Settings
Preclinical studies have consistently demonstrated the efficacy of this compound in various disease models. Its ability to modulate multiple pathological processes, including oxidative stress, inflammation, apoptosis, and aberrant signaling pathways, underscores its therapeutic potential. mdpi.comnih.gov
The safety of this compound has also been a key focus of preclinical evaluation. In many in vivo studies, this compound has been shown to have low toxicity and to be well-tolerated, even with long-term administration. mdpi.comspandidos-publications.commdpi.com For instance, in a breast cancer xenograft model, oral administration of this compound showed no signs of adverse health reactions or distress in the animals. spandidos-publications.com However, it is important to note that the safety profile can be dose-dependent, and some studies suggest that high concentrations may have toxic effects in in vitro models. mdpi.com The development of novel drug delivery systems, such as nanoformulations, is being explored to enhance the efficacy and safety of this compound by improving its bioavailability and targeting specific tissues. tandfonline.comresearchgate.net
Table 2: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Key Efficacy Findings | References |
|---|---|---|---|
| Alzheimer's Disease | Transgenic Mice (APP/PS1) | Reduced Aβ deposition, improved cognitive function. plos.orgjst.go.jpmdpi.comnih.gov | plos.orgjst.go.jpmdpi.comnih.gov |
| Depression | Chronic Unpredictable Mild Stress (Mice) | Alleviated depressive-like behaviors. nih.govresearchgate.netxisdxjxsu.asia | nih.govresearchgate.netxisdxjxsu.asia |
| Liver Injury | CCl4-induced (Rats), CLP-induced (Mice) | Attenuated liver damage and inflammation. sci-hub.seresearchgate.netnih.govnih.gov | sci-hub.seresearchgate.netnih.govnih.gov |
| Breast Cancer | Xenograft (Mice) | Suppressed tumor growth and metastasis. spandidos-publications.commdpi.com | spandidos-publications.commdpi.com |
| Colon Cancer | AOM-DSS-induced (Mice) | Reduced tumor lesions. biorxiv.org | biorxiv.org |
Bridging Preclinical Findings to Clinical Prospects
The extensive body of preclinical evidence supporting the therapeutic potential of this compound has paved the way for its consideration in clinical applications. The consistent findings across in vitro and in vivo models, particularly for neurodegenerative diseases, inflammatory conditions, and certain cancers, provide a strong rationale for translational research.
The mechanisms of action identified in preclinical studies, such as the modulation of β-secretase in Alzheimer's disease and the inhibition of the NF-κB pathway in inflammatory conditions, offer clear targets for clinical investigation. plos.orgresearchgate.net The behavioral and physiological improvements observed in animal models further strengthen the case for evaluating this compound's efficacy in humans. nih.govnih.govsci-hub.sejst.go.jpfrontiersin.org
However, a significant challenge in translating these preclinical findings to the clinic is the low bioavailability of this compound. mdpi.com To address this, research is ongoing to develop novel formulations, such as nanoparticles and liposomes, to improve its absorption and delivery to target tissues. tandfonline.comresearchgate.netcaldic.com
While preclinical safety data are generally positive, more comprehensive and long-term safety studies in humans are necessary. mdpi.com The promising preclinical results have spurred some clinical trials, although many have focused on formulations containing this compound in combination with other compounds. mdpi.com Further well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of this compound as a standalone therapeutic agent for various human diseases. mdpi.commdpi.com
Future Directions and Research Gaps in Ferulic Acid Studies
Unexplored Mechanisms of Action
While the antioxidant and anti-inflammatory properties of ferulic acid are well-documented, a complete understanding of its molecular interactions remains elusive. mdpi.comnih.govresearchgate.net Future research should delve deeper into the nuanced mechanisms that underpin its therapeutic potential. The efficacy of this compound in managing various human disorders has been confirmed in numerous studies, yet most of this research has involved the use of foods containing the compound, with few studies conducted directly on humans. mdpi.com
Key areas for exploration include:
Signaling Pathway Modulation: Investigating how this compound interacts with less-explored signaling pathways beyond the established NF-κB and Nrf2 pathways could reveal new therapeutic targets. mdpi.com For instance, its role in the insulin (B600854)/IGF-1 signaling pathway, as suggested by studies in C. elegans, warrants further investigation in mammalian models. mdpi.com
Epigenetic Modifications: The potential of this compound to induce epigenetic changes, such as DNA methylation and histone modification, is a nascent field of study that could explain its long-lasting effects.
Gut Microbiome Interactions: Understanding how this compound and its metabolites influence the composition and function of the gut microbiome could provide insights into its systemic effects.
Development of Novel this compound Derivatives with Enhanced Efficacy and Specificity
To overcome the limitations of this compound, such as low bioavailability, researchers are actively developing novel derivatives. mdpi.comnih.govmdpi.com These efforts aim to enhance the compound's therapeutic efficacy and target specificity.
Several promising strategies include:
Ester and Amide Conjugates: The synthesis of ester and amide derivatives has shown potential for improved antioxidant capacity. mdpi.com For example, new derivatives conjugated with amino acid propyl esters have demonstrated better permeability than the parent compound. mdpi.com
Cyclized Derivatives: Novel cyclized derivatives of this compound have exhibited potent antiviral activities, suggesting that structural modification can expand its therapeutic applications. acs.org
Hybrid Molecules: Combining this compound with other bioactive molecules can create synergistic effects. For instance, derivatives incorporating substituted isopropanolamine moieties have shown promise as potential inhibitors of the tobacco mosaic virus helicase. mdpi.com
Below is a table summarizing some novel this compound derivatives and their enhanced properties:
| Derivative Type | Enhancement | Research Finding | Citation |
| Amino Acid Conjugates (GPr[FA], LPr[FA], PPr[FA]) | Increased Permeability | LPr[FA] and PPr[FA] showed much better permeability through pig skin compared to this compound. | mdpi.com |
| Substituted Isopropanolamine Moieties | Enhanced Antiviral Activity | Optimized derivatives displayed excellent in vivo antiviral curative abilities against tobacco mosaic virus, surpassing commercial ribavirin. | mdpi.com |
| Cyclized Derivatives with Oxime Ether Moieties | Broad-Spectrum Antiviral Activity | Compound 5e exhibited excellent protective activities against CMV, PMMoV, and TSWV. | acs.org |
| Feruloyl Amide Compounds | Intestinal Barrier Protection | Novel derivatives demonstrated protective effects against intestinal epithelial barrier damage and inflammatory responses in IBD models. | nih.gov |
Optimization of Delivery Systems for Clinical Application
A significant hurdle in the clinical translation of this compound is its poor pharmacokinetic profile, characterized by low solubility, rapid metabolism, and limited bioavailability. nih.govnih.govtandfonline.com Advanced drug delivery systems are being explored to address these challenges. nih.govjneonatalsurg.com
Nanotechnology-based approaches have shown considerable promise: nih.gov
Nanoparticle Encapsulation: Encapsulating this compound in various nanoparticles, such as those made from polymers (e.g., chitosan (B1678972), PLGA) and lipids, can protect it from degradation, improve solubility, and enable controlled release. nih.govjneonatalsurg.com
Targeted Delivery: Surface engineering of these nanoparticles allows for targeted delivery to specific tissues or cells, which can enhance therapeutic efficacy while minimizing systemic side effects. nih.gov
Specific Nanocarrier Systems:
Selenium Nanoparticles (SeNPs): Coating this compound-loaded SeNPs with biopolymers like alginate and chitosan has been shown to enhance stability and anticancer efficacy against breast cancer cells. nih.gov
Nanostructured Lipid Carriers (NLCs): FA-loaded NLCs have demonstrated improved pharmacokinetic profiles and suitability for long-term therapy. tandfonline.com
Hydrogels: this compound-loaded hydrogels are being investigated for localized delivery in conditions like periodontitis, showing good biocompatibility and efficacy as an adjunct treatment. nih.gov
Clinical Trial Requirements and Design
While preclinical studies are abundant, there is a notable scarcity of large-scale, well-designed clinical trials to validate the therapeutic efficacy of this compound in humans. mdpi.comnih.gov Future clinical research must adhere to rigorous standards to provide conclusive evidence.
Essential considerations for future clinical trials include:
Randomized, Double-Blind, Placebo-Controlled Design: This gold-standard design is crucial for minimizing bias and obtaining reliable data. nih.gov
Dose-Response Studies: Determining the optimal therapeutic dosage of this compound is critical for maximizing efficacy. mdpi.com
Diverse Patient Populations: Trials should include diverse populations to assess efficacy across different demographics and genetic backgrounds. mdpi.com
Standardized Formulations: The use of well-characterized and standardized this compound formulations is necessary for reproducible results.
One of the few examples of a randomized, double-blind, placebo-controlled trial investigated the effects of this compound supplementation on hyperlipidemic subjects. nih.gov This study provides a framework for future investigations into other potential therapeutic applications.
Investigation of Long-Term Effects and Safety Profiles
Although this compound is generally considered to have low toxicity, comprehensive long-term safety data is lacking. mdpi.comnih.gov Future research must prioritize the evaluation of the long-term effects and safety profiles of both this compound and its novel derivatives.
Key research areas include:
Chronic Toxicity Studies: Long-term animal studies are needed to identify any potential cumulative toxicity or adverse effects from prolonged exposure.
Pharmacovigilance: Post-market surveillance of any approved this compound-based products will be essential for monitoring long-term safety in the general population.
Interaction Studies: Investigating potential interactions between this compound and other medications is crucial, especially for patients with comorbidities.
Exploration of Synergistic Combinations for Broad Therapeutic Applications
Combining this compound with other therapeutic agents has shown synergistic effects, potentially enhancing efficacy and reducing the required doses of conventional drugs. mdpi.commdpi.com
Promising combinations for further investigation include:
With Metformin (B114582): The combination of this compound and metformin has demonstrated a synergistic anti-diabetic effect, with this compound potentially reducing the required dose of metformin by activating parallel glucose uptake pathways. mdpi.comcaldic.com
With Other Antioxidants: this compound acts synergistically with other antioxidants like vitamins C and E, enhancing photoprotection and stability in topical formulations. consensus.app It has also shown synergy with δ-tocotrienol (a vitamin E derivative) in prostate cancer models. mdpi.com
With Chemotherapeutic Agents: In vitro studies have indicated that this compound can have positive anticancer effects when combined with conventional cytostatics like cisplatin (B142131), paclitaxel, doxorubicin (B1662922), and tamoxifen (B1202) in breast cancer cell lines. mdpi.com
With Retinol (B82714): The combination of this compound and retinol has been shown to synergistically alleviate oxidative injury in skin cells during UVB-induced photoaging. aging-us.com
The table below highlights some synergistic combinations of this compound:
| Combination | Therapeutic Application | Mechanism of Synergy | Citation |
| Metformin | Diabetes | This compound improves glucose uptake through the PI3-K pathway, while metformin activates the AMPK pathway. | caldic.com |
| Vitamins C and E | Skincare (Photoprotection) | This compound enhances the stability and photoprotective effects of vitamins C and E. | consensus.app |
| δ-Tocotrienol | Prostate Cancer | The combination led to cell cycle arrest in the G1 phase by increasing gene 21 expression. | mdpi.com |
| Retinol | Skincare (Anti-aging) | Cooperative regulation of cell proliferation, oxidation-reduction processes, and apoptotic processes. | aging-us.com |
Advanced Metabolic Engineering Strategies for Sustainable Production
The industrial production of this compound currently relies on extraction from plant sources, which can be inefficient and unsustainable. Metabolic engineering of microorganisms offers a promising alternative for the sustainable and high-yield production of this compound. mdpi.comresearchgate.netdntb.gov.ua
Future research in this area should focus on:
Host Organism Optimization: Genetically engineering microorganisms like Escherichia coli and yeast to enhance the metabolic pathways responsible for this compound synthesis. mdpi.comresearchgate.netresearchgate.net
Pathway Engineering: Introducing and optimizing genes from various organisms to create efficient biosynthetic routes from simple sugars or waste feedstocks. mdpi.combohrium.com For example, genes from Rhodobacter sphaeroides, Saccharothrix espanaensis, and Triticum aestivum have been successfully used in E. coli to produce this compound from L-tyrosine. researchgate.netresearchgate.net
Fermentation Process Optimization: Developing and scaling up fermentation processes to achieve industrially viable yields of this compound.
Q & A
Q. How can ferulic acid be quantified in plant extracts using chromatographic methods?
To quantify this compound, prepare a standard solution (e.g., 1 mg/mL in methanol) and analyze it alongside samples via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . Use a C18 column for HPLC with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 320 nm. Compare retention times and peak areas of samples to the standard curve for quantification .
Q. What experimental protocols are used to assess this compound’s antioxidant activity?
Key methods include:
- DPPH/ABTS radical scavenging assays : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) after adding this compound.
- Biochemical assays : Quantify antioxidant enzymes (e.g., Superoxide Dismutase (SOD) via nitroblue tetrazolium reduction at 505 nm) and lipid peroxidation markers (e.g., Malondialdehyde (MDA) via thiobarbituric acid reaction at 532 nm) .
Q. How is this compound extracted from agricultural byproducts like rice bran?
Optimize extraction using alkaline hydrolysis : Treat samples with 2% NaOH at 80°C for 2 hours, neutralize with HCl, and purify via solvent partitioning (e.g., ethyl acetate). Validate yield using HPLC .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroprotective effects across experimental models be resolved?
Contradictions often arise from differences in:
- Dosage and administration routes : Intraperitoneal vs. oral delivery affects bioavailability.
- Model specificity : Traumatic brain injury (TBI) models (e.g., weight-drop) may show stronger antioxidant effects than neurodegenerative models (e.g., Alzheimer’s).
- Biomarker selection : Prioritize context-specific markers (e.g., Caspase-3 for apoptosis in TBI; Aβ plaques for Alzheimer’s) .
Q. What molecular docking strategies are used to study this compound’s inhibition of tyrosinase or cyclooxygenase-2 (COX-2)?
Q. How can response surface methodology (RSM) optimize this compound extraction parameters?
Design a Box-Behnken or Central Composite Design (CCD) with variables like NaOH concentration (X₁: 5–15%), hydrolysis time (X₂: 1–5 hours), and temperature (X₃: 70–120°C). Use ANOVA to identify significant factors and predict optimal conditions (e.g., 12% NaOH, 12.5 hours, 100°C for 72% yield) .
Q. What histological techniques confirm this compound’s anti-apoptotic effects in brain injury models?
- TUNEL staining : Label DNA fragments in apoptotic cells (green fluorescence) in hippocampal CA1 or prefrontal cortex sections.
- Active Caspase-3 immunohistochemistry : Use polyclonal antibodies (1:200 dilution) and DAB chromogen to visualize activated Caspase-3 (brown staining). Compare cell counts between injury and treatment groups .
Q. How do COMT-mediated synthesis pathways influence this compound accumulation in Angelica sinensis?
Analyze gene expression (e.g., qRT-PCR for COMT isoforms) and correlate with this compound levels (HPLC) in root tissues. Spatial heterogeneity in accumulation (e.g., higher in root cortex vs. xylem) suggests tissue-specific phenylpropanoid biosynthesis regulation .
Methodological Considerations
Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?
Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For multi-variable studies (e.g., antioxidant vs. pro-apoptotic effects), apply multivariate ANOVA with post-hoc Tukey tests to address interactions between dosage, time, and biological endpoints .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
